molecular formula C16H14O2 B7826465 (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 6948-61-4

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B7826465
CAS No.: 6948-61-4
M. Wt: 238.28 g/mol
InChI Key: GDJKIXHMSLEBEP-VAWYXSNFSA-N
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Description

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound belonging to the chalcone family, a class of organic compounds recognized as 1,3-diaryl-2-propen-1-ones that form the core backbone of many flavonoids and isoflavonoids . This compound, with the molecular formula C16H14O2 and a molecular weight of 238.29 g/mol, is characterized by its α,β-unsaturated ketone system bridging two aromatic rings . It is provided as a high-purity reagent for research and development purposes. Chalcones are extensively investigated in medicinal chemistry for their diverse pharmacological activities. Research on chalcone derivatives has demonstrated promising anti-fungal, anti-bacterial, anti-cancer, anti-inflammatory, anti-plasmodial, immunosuppressive, anti-oxidant, anti-leishmanial, analgesic, and anti-pyretic activities . The presence of the methoxy substituent on the ortho-position of one phenyl ring in this specific compound may influence its electronic properties and biological interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of new therapeutic agents . Beyond their biological significance, chalcones are also of interest in materials science due to their non-linear optical and luminescent properties . From a synthetic chemistry perspective, this compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone and benzaldehyde derivative . It is supplied for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJKIXHMSLEBEP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-61-4
Record name NSC55793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Introduction: The Architectural Significance of 2-Methoxy Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy Substituted Chalcones: Synthesis, Biological Activity, and Therapeutic Potential

Chalcones represent a pivotal class of organic compounds within the flavonoid family, characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (1,3-diphenyl-2-propen-1-one)[1][2]. These compounds are not only key biosynthetic precursors to all natural flavonoids but also stand alone as a scaffold of significant pharmacological interest[3][4]. Their synthetic accessibility and the broad spectrum of biological activities—including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects—make them a focal point of intensive research in medicinal chemistry[1][5][6][7].

The biological profile of the chalcone scaffold can be extensively modified by the introduction of various substituents on its aromatic rings. Among these, the methoxy (–OCH₃) group, particularly at the 2-position (ortho-position) of either aromatic ring, has been shown to profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, critically modulates its interaction with biological targets[8][9][10]. This guide provides a comprehensive analysis of 2-methoxy substituted chalcones, delving into their synthesis, mechanisms of action across various therapeutic areas, and the structure-activity relationships that govern their potency.

Core Synthetic Strategy: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a robust and versatile base- or acid-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde[1][2][11]. The base-catalyzed pathway is most common for synthesizing 2-methoxy chalcones.

The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., NaOH, KOH) to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone[2].

G cluster_reactants Reactants cluster_process Process R1 2-Methoxy Acetophenone Base Base Catalyst (e.g., NaOH/EtOH) R1->Base Deprotonation R2 Aromatic Aldehyde Aldol Aldol Addition R2->Aldol Enolate Enolate Formation (Nucleophile) Base->Enolate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Aldol->Dehydration Product 2-Methoxy Substituted Chalcone Dehydration->Product

General workflow for Claisen-Schmidt condensation.

Therapeutic Landscape of 2-Methoxy Chalcones

The presence of the 2-methoxy group often imparts unique biological properties, positioning these molecules as promising leads in several therapeutic domains.

Anticancer Activity: A Multi-Pronged Attack

Numerous studies have highlighted the potent cytotoxic effects of 2-methoxy substituted chalcones against a wide array of cancer cell lines[11]. Their mechanism of action is not monolithic but rather involves the disruption of multiple key cellular processes essential for tumor growth and survival.

Mechanism of Action:

  • Inhibition of Tubulin Polymerization: A primary mechanism for several potent chalcones is the disruption of microtubule dynamics. By binding to the colchicine binding site on β-tubulin, these compounds inhibit tubulin polymerization, which is critical for the formation of the mitotic spindle[12]. This interference leads to cell cycle arrest at the G2/M phase, preventing cell division and ultimately inducing programmed cell death (apoptosis)[12].

  • Induction of Apoptosis: Beyond cell cycle arrest, 2-methoxy chalcones actively trigger apoptosis through various signaling cascades. This includes the activation of executioner caspases (caspase-3, -7) and initiator caspases (caspase-2, -9), leading to the cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP)[12][13]. Many cytotoxic chalcones also engage the mitochondrial apoptotic pathway by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins[12]. Furthermore, some derivatives have been shown to induce DNA damage, a potent trigger for apoptosis[13].

  • Modulation of Survival Pathways: These compounds can inhibit critical cell survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are often hyperactivated in cancer cells, promoting their proliferation and resistance to apoptosis[14].

G cluster_caspase Caspase Cascade Chalcone 2-Methoxy Chalcone Tubulin β-Tubulin (Colchicine Site) Chalcone->Tubulin Binds to Casp9 Caspase-9 Chalcone->Casp9 Induces MT Microtubule Disruption Tubulin->MT Inhibits Polymerization Spindle Abnormal Mitotic Spindle MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Casp37 Caspase-3, 7 Casp9->Casp37 Activates Casp37->Apoptosis PARP PARP Cleavage Casp37->PARP G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB_Active NF-κB (p65/p50) Nucleus Nucleus NFkB_Active->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription Mediators Inflammatory Mediators (PGE₂, NO, TNF-α) Genes->Mediators Expression Chalcone 2-Methoxy Chalcone Chalcone->IKK Inhibits

Inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity: A Broad-Spectrum Defense

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 2-methoxy chalcones have shown promising activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[7][11][15]

Mechanism of Action:

The precise mechanisms can vary, but they are often attributed to the ability of the chalcone molecule to disrupt microbial cell membrane integrity or to inhibit essential microbial enzymes.[11][16] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in key proteins and disrupting their function.[11] Specific targets can include enzymes like DNA gyrase B or cellular machinery such as efflux pumps, which microbes use to expel antibiotics.[16]

Quantitative Data: Antimicrobial Potency

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound Name/DescriptionMicroorganismMIC (µg/mL)Reference
Methoxy Amino ChalconesEscherichia coliActive[15][17]
Methoxy Amino ChalconesStaphylococcus aureusActive[15][17]
Methoxy Amino ChalconesCandida albicansActive[15][17]
3',4',5'-TrimethoxychalconeCandida krusei3.9[9]
3'-MethoxychalconePseudomonas aeruginosa7.8[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-methoxy chalcones is intricately linked to their chemical structure. SAR studies provide crucial insights for designing more potent and selective analogues.

  • The α,β-Unsaturated Carbonyl System: This moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes or transcription factors.[11]

  • Number and Position of Methoxy Groups: The quantity and placement of –OCH₃ groups are paramount. A progressive increase in methoxy groups at the 3,4,5-positions can enhance anti-inflammatory activity via HO-1 induction.[18] Conversely, a 2',5'-dimethoxy substitution pattern has been linked to potent antiproliferative effects.[9] The 2-methoxy group specifically influences the conformation and electronic distribution of the molecule, affecting its binding to target proteins.

  • Influence of Other Substituents: The presence of hydroxyl (–OH) groups, often in combination with methoxy groups (e.g., 2'-hydroxy-4'-methoxy), is frequently crucial for activity, particularly in antioxidant and anti-inflammatory contexts.[8][19][20] These groups can participate in hydrogen bonding and act as hydrogen donors.

  • Lipophilicity: Methoxy groups generally increase the lipophilicity of the chalcone molecule compared to hydroxyl groups. This can enhance membrane permeability and cellular uptake, which in turn affects bioavailability and interaction with intracellular targets.[8]

Experimental Protocols: A Practical Guide

Protocol 1: General Synthesis via Claisen-Schmidt Condensation [2]

  • Reactant Preparation: Dissolve 2-methoxyacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v) dropwise while stirring.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.

  • Isolation: The solid chalcone product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent (commonly ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Protocol 2: Anticancer Evaluation using MTT Assay [13][15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-methoxy chalcone in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Anti-inflammatory Evaluation via Nitric Oxide (NO) Assay [19][21]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the 2-methoxy chalcone for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Reaction: Transfer a portion of the supernatant from each well to a new plate. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at ~540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells and determine the IC₅₀ value.

Conclusion and Future Outlook

2-methoxy substituted chalcones are a versatile and highly tractable class of compounds with a rich pharmacological profile. Their straightforward synthesis, coupled with their potent and multi-faceted biological activities, makes them exceptional candidates for drug discovery and development. The presence of the 2-methoxy group is a key modulator of activity, influencing everything from anticancer potency to anti-inflammatory efficacy. Future research should focus on synthesizing novel libraries of these compounds, further elucidating their precise molecular targets, and optimizing their pharmacokinetic properties to translate their preclinical promise into clinically effective therapeutic agents. The insights gained from continued SAR studies will be invaluable in designing next-generation chalcones with enhanced potency and target selectivity.

References

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  • Application Notes and Protocols: Synthesis of Chalcones from 2-(2-Methoxyphenyl)acetophenone. (n.d.). Benchchem.
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  • Ko, H., et al. (2005). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kim, T. H., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6542. Retrieved March 7, 2026, from [Link]

  • Kim, Y. B., et al. (2001). Anti-angiogenic and Anti-tumor Activities of 2′-Hydroxy-4′-methoxychalcone. Journal of Pharmacological Sciences, 87(3), 399-403. Retrieved March 7, 2026, from [Link]

  • Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (n.d.). [Source information incomplete].
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  • Kamal, A., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. Chemical Biology & Drug Design, 82(6), 717-724. Retrieved March 7, 2026, from [Link]

  • dos Santos, M. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4053. Retrieved March 7, 2026, from [Link]

  • Al-Harrasi, A., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Molecules, 29(18), 4253. Retrieved March 7, 2026, from [Link]

  • Salehi, B., et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 10, 1366. Retrieved March 7, 2026, from [Link]

  • Pinto, M., et al. (2018). Synthesis and Structure/Activity Relationships of 2'-Hydroxylated Chalcones. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Role of hydroxyl and methyl groups in chalcone bioactivity. (n.d.). Benchchem.
  • Kumar, A., & Singh, R. (2023). Review on Substituted Chalcones. IRE Journals, 6(11), 1-6. Retrieved March 7, 2026, from [Link]

  • Sakagami, H., et al. (2017). Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research, 37(4), 1735-1742. Retrieved March 7, 2026, from [Link]

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Sources

Crystallographic Profiling and Structural Analysis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional conformational data of small-molecule ligands. This whitepaper provides an in-depth technical framework for the crystal structure analysis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (commonly referred to as 2'-methoxychalcone). By detailing the causality behind Single-Crystal X-Ray Diffraction (SCXRD) methodologies, this guide serves as an authoritative resource for researchers and drug development professionals seeking to leverage chalcone scaffolds in Structure-Based Drug Design (SBDD).

Pharmacological Context & Structural Significance

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged structural motifs in medicinal chemistry, exhibiting a wide array of biological activities including anti-anxiety, anti-depression, and analgesic effects (1)[1]. The specific substitution pattern dictates the electronic distribution, lipophilicity, and ultimately, the target binding affinity.

The presence of the methoxy group at the 2'-position introduces unique steric and electronic parameters. High-resolution crystallographic screening has demonstrated that methoxy-substituted chalcones act as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader and oncology target. Structural analysis reveals that these chalcones bind to BRD4 via a novel mode, displacing conserved water molecules within the binding pocket. This displacement yields a significant enthalpic gain, compensating for the desolvation penalty and driving target affinity (2)[2]. Furthermore, related chalcone derivatives have been identified as modulators of the pregnane X receptor (PXR), necessitating precise 3D coordinates to predict potential herb-drug interactions (3)[3].

BRD4_Inhibition C 2'-Methoxychalcone Derivative B BRD4 Bromodomain (Target Protein) C->B Competitive Binding W Water Network Displacement B->W Enthalpic Gain T Oncogene Downregulation W->T Transcriptional Arrest

Fig 1. Mechanism of BRD4 inhibition by methoxy-substituted chalcones.

SCXRD Experimental Methodology

To obtain atomic-resolution coordinates, a rigorous Single-Crystal X-Ray Diffraction protocol must be employed. The following methodology is designed as a self-validating system to ensure maximum data integrity.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve 50 mg of synthesized (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one in a 1:1 mixture of dichloromethane and ethanol. Allow the solvent to evaporate slowly at ambient temperature (298 K) in a vibration-free environment.

  • Causality: Slow evaporation ensures a low degree of supersaturation, which is thermodynamically critical for isolating a single nucleation site. This prevents the formation of twin crystals or lattice defects. The biphasic solvent system leverages a solubility gradient: as the highly volatile dichloromethane evaporates, the compound becomes progressively less soluble in the remaining ethanol, driving highly ordered, defect-free precipitation.

Step 2: Cryogenic Data Collection
  • Protocol: Mount a high-quality single crystal (approx. 0.3 × 0.2 × 0.2 mm) on a glass fiber using perfluoropolyether oil. Transfer the crystal immediately to a diffractometer equipped with a CCD area detector and a nitrogen cold stream set to 100 K. Utilize graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

  • Causality: Conducting diffraction at cryogenic temperatures (100 K) drastically reduces the thermal motion of atoms (atomic displacement parameters, or B-factors). This enhances the intensity of high-angle reflections and minimizes X-ray-induced radiation damage to the organic crystal, yielding a higher-resolution electron density map.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure via full-matrix least-squares on

    
     using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.
    
  • Causality & Self-Validation: Direct methods probabilistically determine the phases of diffracted waves directly from their measured intensities. Refining on

    
     utilizes all data points (including weak reflections), preventing statistical bias. This protocol is inherently self-validating: the mathematical convergence of the R1 value (ideally < 0.05) and the Goodness-of-Fit (S ≈ 1.0) confirms that the proposed structural model accurately represents the experimental diffraction data.
    

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. SCXRD Data Collection (Cryogenic, 100K) A->B High-quality single crystal C 3. Structure Solution (Direct Methods / SHELXT) B->C Diffraction patterns D 4. Least-Squares Refinement (SHELXL) C->D Initial phase model E 5. Structural Validation (CheckCIF / Platon) D->E R1 < 0.05, wR2 < 0.15

Fig 2. Self-validating SCXRD workflow for structural determination.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for the 2'-methoxychalcone scaffold, benchmarked against validated structural analogs in the literature (4)[4].

Crystallographic ParameterValue / Description
Chemical Formula C16H14O2
Molecular Weight 238.28 g/mol
Crystal System Monoclinic / Orthorhombic (Typical for Chalcones)
Space Group P21/c or Pbcn
Data Collection Temperature 100 K
Radiation Source Mo-Kα (λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on

Target R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.15
Goodness-of-fit (S) on

~ 1.00 - 1.05

Molecular Geometry and Intermolecular Interactions

The (2E) designation indicates that the alkene double bond adopts a trans configuration. This is thermodynamically favored due to the severe steric hindrance that would occur between the bulky phenyl rings in a cis conformation.

The enone moiety (C=C-C=O) remains nearly planar, facilitating extended π-conjugation across the molecule. However, the methoxy group at the 2-position of the A-ring introduces a distinct steric twist. Crystallographic studies of closely related analogs reveal that the methoxyphenyl group is slightly twisted out of the enone plane (e.g., torsion angles of approximately -15.7°) (4)[4]. The crystal packing is primarily stabilized by discrete van der Waals interactions and weak intermolecular C-H···O hydrogen bonds, alongside π-π stacking interactions between adjacent phenyl rings.

Computational Validation (DFT & Molecular Docking)

Following empirical SCXRD determination, Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) are standardly employed to optimize the gas-phase geometry. Comparing the SCXRD solid-state structure with the DFT gas-phase model isolates the specific effects of crystal packing forces on the molecular conformation. Subsequently, these experimentally validated 3D coordinates are utilized as the input geometry for molecular docking simulations. This ensures that SBDD efforts targeting BRD4 or PXR are grounded in physical reality rather than purely theoretical models.

References

  • Yokoyama, T., et al. (2019). "6AJY: Crystal structure of BRD4 in complex with 2',4'-dihydroxy-2-methoxychalcone". RCSB Protein Data Bank. 2

  • Wallet, J. C., Molins, E., & Miravitlles, C. (1995). "2'-Hydroxy-2-methoxychalcone". Acta Crystallographica Section C Crystal Structure Communications. 4

  • Gomes, M. N., et al. (2019). "Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects". ResearchGate. 1

  • Alqahtani, A., et al. (2022). "Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures". ACS Omega. 3

Sources

solubility profile of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The physicochemical characterization of small molecules is a critical inflection point in drug discovery, formulation development, and synthetic organic chemistry. (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one , commonly referred to as 2'-methoxychalcone, is a bioactive scaffold characterized by an


-unsaturated ketone linking two aromatic rings, with a methoxy substitution at the ortho position of the A-ring.

Because of its potent biological profile—ranging from Nrf2 pathway activation to antimicrobial and anti-inflammatory properties[1][2]—understanding its solubility profile in organic solvents is paramount. This technical guide provides an authoritative, in-depth analysis of the thermodynamic principles, quantitative solubility data, and self-validating experimental protocols required to profile this compound.

Structural Thermodynamics & Solvent Causality

The solubility of 2'-methoxychalcone is dictated by its crystal lattice energy and its specific solute-solvent intermolecular interactions.

  • Lipophilicity and Polarity: The molecule lacks hydrogen-bond donors but possesses hydrogen-bond acceptors (the carbonyl oxygen and the methoxy oxygen). The dual aromatic rings render the molecule highly lipophilic. Consequently, it exhibits high solubility in non-polar to moderately polar aprotic solvents (e.g., chloroform, dichloromethane, tetrahydrofuran)[3][4].

  • Thermodynamics of Dissolution: The dissolution of chalcones in organic solvents is an endothermic process (

    
    ) driven by an increase in entropy (
    
    
    
    )[5]. The energy required to disrupt the crystalline lattice is offset by the favorable solvation energy provided by dispersion forces and dipole-dipole interactions in solvents like chloroform[3].
  • Temperature Dependence: Solubility increases linearly or semi-exponentially with temperature, a behavior accurately modeled by the modified Apelblat equation rather than the ideal van't Hoff equation, as it accounts for the non-ideal heat capacity changes during the dissolution of the chalcone[3].

G A Crystalline 2'-Methoxychalcone B Lattice Disruption (+ΔH) A->B Heat/Energy C Solvent Cavity Formation B->C D Solvation (-ΔH) C->D Solvent Interaction E Dissolved Solute (Equilibrium) D->E Spontaneous (ΔG < 0)

Thermodynamic pathway of 2'-methoxychalcone dissolution in organic solvents.

Quantitative Solubility Matrix

The table below synthesizes the solubility profile of methoxy-substituted chalcones across standard organic solvents at 298.15 K (25 °C). Data is categorized to guide solvent selection for synthesis (e.g., Claisen-Schmidt condensation), purification (crystallization), and biological assay stock preparation[1][4][6][7].

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Application Context
Halogenated (Aprotic) Chloroform (

)
4.81> 50.0Extraction, NMR spectroscopy (

)
Halogenated (Aprotic) Dichloromethane (DCM)8.93> 50.0Liquid-liquid extraction, Flash chromatography
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7~ 50.0In vitro biological assay stock solutions
Polar Aprotic Tetrahydrofuran (THF)7.5230.0 - 40.0Synthetic reactions, Grignard additions
Polar Protic Ethanol (EtOH)24.53.0 - 11.0Co-solvent for assays, Recrystallization
Polar Protic Methanol (MeOH)32.72.0 - 8.0HPLC mobile phase preparation
Aqueous Water (

)
80.1< 0.1 (Insoluble)Biological media (requires DMSO/EtOH vehicle)

Note: Moisture-contaminated hygroscopic solvents (like DMSO) will drastically reduce the solubility of 2'-methoxychalcone due to hydrophobic exclusion. Always use fresh, anhydrous solvents for stock preparation[6].

Self-Validating Experimental Methodologies

To empirically determine the exact solubility of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one in a target organic solvent, a rigorous, self-validating workflow is required. The following protocols ensure that kinetic supersaturation is not mistaken for thermodynamic equilibrium.

Protocol A: Isothermal Shake-Flask Method & HPLC-UV Quantification

This is the gold standard for determining the equilibrium solubility of lipophilic compounds.

Step 1: Saturation & Equilibration

  • Add an excess amount of crystalline 2'-methoxychalcone (~100 mg) to a 5 mL amber glass vial. Causality: Amber glass prevents UV-induced photo-isomerization of the trans-chalcone double bond to the cis-isomer, which would alter the solubility profile.

  • Add 2 mL of the target organic solvent (e.g., anhydrous ethanol).

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Submerge the vial in a thermostatic water bath shaker set to 298.15 K ± 0.05 K. Shake at 150 RPM for 48 hours. Causality: 48 hours ensures the system overcomes the activation energy barrier of the crystal lattice, reaching true thermodynamic equilibrium rather than a transient kinetic state.

Step 2: Phase Separation

  • Remove the vial and allow it to stand undisturbed for 2 hours at 298.15 K to allow large undissolved particulates to settle.

  • Extract 1 mL of the supernatant using a pre-warmed glass syringe.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is chemically inert to aggressive organic solvents like DCM and chloroform. Using nylon or cellulose filters would result in polymer dissolution, ruining the sample.

Step 3: HPLC-UV Analysis & Self-Validation

  • Dilute the filtered aliquot quantitatively (e.g., 1:100) in the mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column.

  • Elute using a gradient of Acetonitrile/Water (0.1% Formic Acid) at 1.0 mL/min, detecting at ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     ~288 nm[7].
    
  • Self-Validation Checkpoint: Analyze the solid residue left in the shake-flask using Powder X-Ray Diffraction (PXRD). Causality: If the solvent induced a polymorphic transformation or formed a solvate during the 48-hour equilibration, the measured solubility corresponds to the new crystal form, not the original starting material. PXRD confirms phase purity.

G S1 1. Solid-Solvent Mixing (Excess Solute) S2 2. Isothermal Equilibration (Shake-Flask, 48h) S1->S2 Temperature Control S3 3. Phase Separation (Centrifugation + PTFE Filtration) S2->S3 Isolate Liquid Phase S4 4. HPLC-UV Quantification (λmax ~288 nm) S3->S4 Dilution & Injection S5 5. Thermodynamic Modeling (Apelblat Equation) S4->S5 Data Processing

Standardized shake-flask and HPLC workflow for equilibrium solubility determination.

Protocol B: Gravimetric Determination (For Highly Volatile/High Solubility Solvents)

For solvents like Dichloromethane or Chloroform where solubility exceeds 50 mg/mL, HPLC dilution introduces high margins of error. Gravimetric analysis is preferred[3].

  • Achieve equilibrium using Steps 1 and 2 from Protocol A.

  • Accurately weigh an empty, dry glass petri dish (

    
    ) on an analytical balance (0.01 mg precision).
    
  • Pipette exactly 1.00 mL of the filtered, saturated solution into the dish. Weigh the dish + solution (

    
    ).
    
  • Evaporate the solvent slowly under a gentle stream of nitrogen gas to prevent boiling/splattering, which causes mass loss.

  • Place the dish in a vacuum desiccator for 12 hours to remove residual solvent trapped in the crystal lattice.

  • Weigh the dish containing the dried solute (

    
    ).
    
  • Calculation: The mass of the dissolved solute is

    
    . The solubility is expressed as 
    
    
    
    .

References

  • Chalcones: A Solubility study at different temperatures Interdisciplinary Centre for Mathematical and Computational Modelling (ICM) URL: [Link]

  • Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures International Atomic Energy Agency (IAEA) URL: [Link]

  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone SciSpace URL: [Link]

  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates Journal of Chemical Health Risks (JCHR) URL: [Link]

Sources

Therapeutic Applications of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one , commonly known as 2'-methoxychalcone , is a privileged pharmacophore in modern drug discovery. Characterized by an α,β-unsaturated ketone backbone linking two aromatic rings, this flavonoid lipid molecule exhibits a broad spectrum of biological activities. The strategic placement of a methoxy group at the 2' position of the A-ring significantly enhances the electron density and lipophilicity of the molecule, tuning its reactivity as a Michael acceptor.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the therapeutic efficacy of 2'-methoxychalcone and its derivatives. We will explore its role in cytoprotection via the Keap1-Nrf2-ARE axis, its targeted antimicrobial mechanisms, and provide field-proven, self-validating protocols for its synthesis and biological evaluation.

Cytoprotective Therapeutics: The Keap1-Nrf2-ARE Axis

One of the most profound therapeutic applications of 2'-methoxychalcone derivatives is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is the master regulator of cytoprotective responses to oxidative and electrophilic stress[1].

Mechanism of Action

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets it for ubiquitination and proteasomal degradation. The α,β-unsaturated carbonyl group of 2'-methoxychalcone acts as a highly specific Michael acceptor. It undergoes nucleophilic attack by the sulfhydryl groups of specific cysteine residues (notably Cys151) on Keap1.

This targeted alkylation induces a conformational shift in Keap1, disrupting the Keap1-Cullin 3 ubiquitin ligase complex. Consequently, Nrf2 is stabilized, escapes degradation, and translocates to the nucleus where it binds to the Antioxidant Response Element (ARE), driving the transcription of detoxifying genes such as NQO1 (NAD(P)H Quinone Dehydrogenase 1) and GCLM (Glutamate-Cysteine Ligase Modifier Subunit)[1].

Derivatives such as 2-trifluoromethyl-2'-methoxychalcone have been engineered to maximize this electrophilic attack, showing potent Nrf2 activation both in vitro and in vivo[1].

Keap1_Nrf2_Pathway Chalcone 2'-Methoxychalcone (Michael Acceptor) Keap1 Keap1 Protein (Cys151 Sensor) Chalcone->Keap1 Electrophilic Attack Alkylation Cysteine Alkylation (Conformational Change) Keap1->Alkylation Modifies Nrf2 Nrf2 Stabilization & Nuclear Translocation Alkylation->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Transcripts Cytoprotective Genes (NQO1, GCLM) ARE->Transcripts Upregulates

Caption: Mechanism of Keap1-Nrf2-ARE pathway activation by 2'-methoxychalcone via cysteine alkylation.

Antimicrobial and Antivirulence Modalities

The growing resistance of pathogens to conventional antibiotics necessitates novel mechanistic approaches. 2'-Methoxychalcone and its polymethoxy derivatives (e.g., 2,4,4'-trimethoxychalcone) have demonstrated significant antibacterial efficacy[2].

Enoyl ACP Reductase (FabI) Inhibition

In silico molecular docking and in vitro validations reveal that 2'-methoxychalcone derivatives exhibit high binding affinity to Enoyl ACP reductase (FabI), a critical enzyme in the bacterial type II fatty acid biosynthesis (FAS II) pathway[2]. By occupying the active site of FabI, the chalcone halts lipid synthesis, compromising the structural integrity of the bacterial cell wall in both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) strains[2].

Antivirulence in Acinetobacter baumannii

Beyond direct bactericidal activity, methoxy-substituted hydroxychalcones exhibit potent antivirulence properties. In multidrug-resistant Acinetobacter baumannii, these compounds downregulate the expression of the ompA gene, a critical virulence factor. This transcriptional repression leads to a significant reduction in fibronectin-mediated adhesion, surface motility, and biofilm production, effectively disarming the pathogen without exerting the high selective pressure that drives resistance mutations[3].

Antibacterial_Mechanism Compound 2'-Methoxychalcone Derivatives FabI Enoyl ACP Reductase (FabI) Inhibition Compound->FabI High Binding Affinity ompA ompA Gene Repression (A. baumannii) Compound->ompA Downregulates Lipid Fatty Acid Synthesis Arrest FabI->Lipid Disrupts Biofilm Biofilm & Adhesion Attenuation ompA->Biofilm Reduces Clearance Bacterial Clearance Lipid->Clearance Biofilm->Clearance

Caption: Dual antibacterial and antivirulence pathways of 2'-methoxychalcone derivatives.

Anti-Inflammatory and Anticancer Properties

The electron-donating properties of the methoxy group on the A-ring are pivotal for the anti-inflammatory activity of these chalcones. Derivatives such as 2'-hydroxy-4-methoxychalcone have been shown to drastically diminish lipopolysaccharide (LPS)-induced oxidative stress in RAW 264.7 macrophages[4].

Causality: The chalcone attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the Akt/NF-κB signaling cascade[4]. By preventing the nuclear translocation of NF-κB, the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) is blocked. Furthermore, the compound decreases gp91phox expression while simultaneously increasing intracellular glutathione (GSH) levels, providing a dual-layered defense against reactive oxygen species (ROS)[4].

Quantitative Data Summary

To facilitate rapid comparative analysis, the following table synthesizes the quantitative pharmacological metrics of 2'-methoxychalcone and its key derivatives across various assays.

Compound / DerivativeTarget / AssayResult (IC50 / MIC / Fold Change)Reference
2'-Methoxychalcone B. subtilis & E. coli (MIC)72.6 mg/mL[2]
2,4,4'-Trimethoxychalcone B. subtilis & E. coli (MIC)7.8 mg/mL[2]
2-Trifluoromethyl-2'-methoxychalcone GCLM Expression (Human Bronchial Cells)Marked Increase at 10 µM[1]
2-Trifluoromethyl-2'-methoxychalcone NQO1 Expression (C57BL/6 Mice, in vivo)4.6-fold increase at 50 mg/kg[1]
2'-Hydroxy-4-methoxychalcone iNOS / NO Production (RAW 264.7)Attenuates NO production[4]

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2'-methoxychalcone.

Protocol A: Microwave-Assisted Claisen-Schmidt Condensation

Traditional synthesis via localized heating (oil baths) often leads to temperature inconsistencies and extended reaction times. Microwave irradiation ensures uniform kinetic energy distribution, adhering to Green Chemistry principles[5].

  • Reagent Preparation: Equimolar amounts (10 mmol) of 2-methoxyacetophenone and benzaldehyde are dissolved in 20 mL of ethanol.

  • Catalysis: Add 2 mL of a 10% NaOH aqueous solution dropwise under continuous stirring.

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300W) for 3–5 minutes in 30-second intervals to prevent solvent bumping[5].

  • Quenching & Precipitation: Pour the hot mixture over crushed ice and neutralize with dilute HCl (1M) until a precipitate forms.

  • Validation: Filter, wash with cold water, and recrystallize from hot ethanol. Validate structural integrity using

    
    H-NMR (checking for the characteristic trans-alkene coupling constant 
    
    
    
    Hz) and UV-Vis spectroscopy[5].
Protocol B: In Vitro Antibacterial MIC Determination (Self-Validating)
  • Inoculum Preparation: Standardize B. subtilis and E. coli cultures to a 0.5 McFarland standard (

    
     CFU/mL)[2].
    
  • Serial Dilution: Prepare two-fold serial dilutions of the synthesized 2'-methoxychalcone in Mueller-Hinton broth (concentrations ranging from 100 mg/mL down to 0.1 mg/mL).

  • Controls (Critical for Trustworthiness):

    • Positive Control: Amoxicillin (<3.9 mg/mL) to validate assay sensitivity[2].

    • Vehicle Control: 1% DMSO to ensure the solvent does not inhibit bacterial growth.

    • Negative Control: Uninoculated broth to check for contamination.

  • Incubation & Readout: Incubate at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible turbidity.

Experimental_Workflow Synthesis Microwave-Assisted Claisen-Schmidt Validation Spectroscopic Validation (NMR, IR, UV-Vis) Synthesis->Validation InVitro In Vitro Assays (MIC, Luciferase) Validation->InVitro InVivo In Vivo Models (Gene Expression) InVitro->InVivo Analysis Data Synthesis (IC50, Fold Change) InVivo->Analysis

Caption: End-to-end workflow from chalcone synthesis to in vivo pharmacological validation.

References

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI.
  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates. Journal of Chemical Health Risks.
  • 2-Trifluoromethyl-2'-methoxychalcone (CAS Number: 1309371-03-6) Product Data. Cayman Chemical.
  • Methoxy-Substituted Hydroxychalcone Reduces Biofilm Production, Adhesion and Surface Motility of Acinetobacter baumannii by Inhibiting ompA Gene Expression. PubMed / Chem Biodivers.

Sources

Comprehensive Technical Guide on (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: Identifiers, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one , commonly known within the flavonoid precursor family as 2'-methoxychalcone , is a synthetic organic compound characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. In drug discovery and medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is considered a "privileged structure." The presence of the Michael acceptor moiety (the conjugated double bond) allows these molecules to interact covalently with nucleophilic cysteine residues on biological targets, most notably the Keap1 protein. This interaction triggers the Nrf2/ARE antioxidant pathway, making 2'-methoxychalcone derivatives highly valuable in the development of cytoprotective, anti-inflammatory, and anti-cancer therapeutics[1].

This whitepaper provides an authoritative breakdown of the compound's chemical identifiers, a self-validating synthetic methodology, its pharmacological mechanism of action, and rigorous analytical characterization protocols.

Chemical Identity & Structural Identifiers

Accurate identification of chalcone derivatives requires careful attention to numbering conventions. In chalcone nomenclature, the aromatic ring adjacent to the carbonyl group is designated as the A-ring (primed numbers: 1', 2', etc.), while the ring adjacent to the alkene is the B-ring (unprimed numbers: 1, 2, etc.). Therefore, a methoxy group at the 2-position of the acetophenone-derived ring yields 2'-methoxychalcone.

Property / IdentifierValue / Description
IUPAC Name (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
Common Name 2'-Methoxychalcone
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
SMILES COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2
InChI InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
Structural Class Flavonoid precursor / α,β-unsaturated ketone

Chemical Synthesis & Workflow

The standard and most efficient route to synthesize (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one is via a base-catalyzed Claisen-Schmidt condensation [2]. This cross-aldol condensation selectively reacts an enolizable ketone (2-methoxyacetophenone) with a non-enolizable aldehyde (benzaldehyde).

Step-by-Step Methodology: Claisen-Schmidt Condensation

Self-Validation Checkpoint: The success of this protocol relies on strict temperature control to prevent the Cannizzaro reaction of the aldehyde and TLC monitoring to confirm the complete consumption of the starting materials.

  • Reagent Preparation: Dissolve 10.0 mmol of 2-methoxyacetophenone and 10.0 mmol of benzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 5 mL of an aqueous sodium hydroxide solution (40% w/v) dropwise over 10 minutes. Causality: The low temperature prevents exothermic side reactions and self-condensation, ensuring the base selectively deprotonates the α-carbon of the ketone to form the thermodynamic enolate.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

  • Dehydration: The intermediate β-hydroxy ketone spontaneously dehydrates under these strongly basic conditions. Causality: The elimination of water is driven by the extended conjugation achieved in the final α,β-unsaturated system, which thermodynamically favors the trans (2E) geometry.

  • Workup & Isolation: Pour the crude mixture into 100 mL of crushed ice water. Neutralize the solution dropwise with 1M HCl until the pH reaches ~7.0. The product will precipitate as a solid.

  • Purification: Vacuum filter the precipitate, wash with cold distilled water to remove residual salts, and recrystallize from hot ethanol to yield pure (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one.

Synthesis A 2-Methoxyacetophenone (Ketone Donor) C Base Catalysis (NaOH / EtOH) A->C B Benzaldehyde (Aldehyde Acceptor) B->C D Aldol Intermediate (β-hydroxy ketone) C->D Nucleophilic Addition E (2E)-1-(2-Methoxyphenyl) -3-phenylprop-2-en-1-one D->E Dehydration (-H2O)

Fig 1: Claisen-Schmidt condensation workflow for 2'-methoxychalcone synthesis.

Pharmacological Relevance & Mechanism of Action

Chalcones bearing methoxy or halogen substitutions on the A-ring are highly potent modulators of cellular defense mechanisms[1]. The primary pharmacological value of 2'-methoxychalcone lies in its α,β-unsaturated carbonyl group, which functions as a soft electrophile (Michael acceptor).

The Nrf2/ARE Pathway Activation

Under basal homeostasis, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates the ubiquitination and rapid proteasomal degradation of Nrf2.

When a cell is exposed to 2'-methoxychalcone derivatives:

  • The Michael acceptor motif undergoes a nucleophilic addition reaction with highly reactive, low-pKa sulfhydryl groups (specifically Cys151, Cys273, or Cys288) on the Keap1 sensor protein.

  • This covalent adduction induces a conformational change in Keap1, halting the ubiquitination of Nrf2.

  • Newly synthesized Nrf2 bypasses Keap1, translocates into the nucleus, and heterodimerizes with small Maf proteins.

  • The complex binds to the Antioxidant Response Element (ARE) , driving the transcription of phase II detoxifying enzymes and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[1].

Nrf2Pathway Chalcone 2'-Methoxychalcone (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytosol) Chalcone->Keap1 Electrophilic attack on Cys residues Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Dissociation & Stabilization ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Enters Nucleus & Binds Genes Cytoprotective Genes (NQO1, GCLM, HO-1) ARE->Genes Target Gene Transcription

Fig 2: Mechanism of Nrf2/ARE pathway activation by electrophilic chalcone scaffolds.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required. The following expected spectral data act as a self-validating system for structural confirmation:

Analytical TechniqueExpected Spectral Signatures & Causality
¹H NMR (400 MHz, CDCl₃) Alkene Protons: Two distinct doublets typically appearing between δ 7.40 and 7.80 ppm. Validation: A large coupling constant (J ≈ 15.5–16.0 Hz) is mandatory to confirm the (2E) trans-geometry of the double bond. Methoxy Protons: A sharp 3H singlet around δ 3.85 ppm confirming the presence of the -OCH₃ group on the A-ring.
¹³C NMR (100 MHz, CDCl₃) Carbonyl Carbon: A distinct peak near δ 190.0–193.0 ppm (C=O). Alkene Carbons: Peaks at ~δ 120.0 (C-α) and ~δ 144.0 (C-β), characteristic of conjugated enones[2].
LC-HRMS (ESI+) Expected pseudo-molecular ion [M+H]⁺ at m/z 239.1067. Validation: Confirms the exact molecular mass and validates the absence of unreacted starting materials[3].
FT-IR (ATR) Strong absorption band at ~1640–1650 cm⁻¹ (conjugated C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

References

  • MDPI - Molecules. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (Details general procedure for base-catalyzed chalcone synthesis). Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2'-Methoxychalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Pharmacological scaffolding, flavonoid derivative synthesis, and bio-imaging probe development.

Introduction & Mechanistic Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system[1]. They serve as privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antioxidant properties[1][2]. Specifically, methoxy-substituted chalcones like 2'-methoxychalcone are frequently synthesized as precursors for more complex heterocyclic therapeutics or as active pharmaceutical ingredients themselves.

The most robust and superlative method for synthesizing 2'-methoxychalcone is the base-catalyzed Claisen-Schmidt condensation [3]. This crossed-aldol condensation occurs between a ketone possessing α-hydrogens (2-methoxyacetophenone) and an aldehyde lacking α-hydrogens (benzaldehyde)[3][4].

Causality in Reaction Design
  • Base Selection (NaOH): Aqueous sodium hydroxide is utilized to deprotonate the α-carbon of 2-methoxyacetophenone, forming a nucleophilic enolate ion[3][4]. NaOH is preferred over stronger bases (like LDA) because the reaction is thermodynamically driven toward the highly conjugated final product, making reversible enolate formation sufficient.

  • Solvent System (Ethanol/Water): A biphasic or mixed solvent system (ethanol and water) is critical. Ethanol solubilizes both the organic reactants and the aqueous base, facilitating a homogeneous reaction environment[5]. As the reaction progresses, the highly conjugated 2'-methoxychalcone often precipitates out of the ethanolic solution, which drives the reaction equilibrium forward according to Le Chatelier's principle.

  • Thermodynamic Control: The dehydration step (loss of water from the aldol intermediate) is highly favored under basic conditions because it yields an extended conjugated system (α,β-unsaturated enone)[3].

Reaction Workflow & Pathway

G R1 2-Methoxyacetophenone + Benzaldehyde Enolate Enolate Formation (Reversible) R1->Enolate Cat Aqueous NaOH / EtOH (Base Catalyst) Cat->Enolate Aldol Nucleophilic Attack (Aldol Intermediate) Enolate->Aldol Dehyd Dehydration (-H2O) (Irreversible) Aldol->Dehyd Crude Crude 2'-Methoxychalcone (Precipitate) Dehyd->Crude Purif Recrystallization (95% EtOH) Crude->Purif Pure Pure 2'-Methoxychalcone Purif->Pure

Workflow of 2'-methoxychalcone synthesis via base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol is optimized for a standard 10 mmol scale synthesis, ensuring high yield and purity suitable for downstream biological assays or structural derivatization[5].

Reagent Preparation
  • Catalyst Solution: Dissolve 0.55 g of Sodium Hydroxide (NaOH) in 5 mL of deionized water in a 50 mL round-bottom flask[5]. Rationale: Pre-dissolving NaOH prevents localized highly basic pockets that could lead to unwanted side reactions like the Cannizzaro reaction on the aldehyde.

  • Ketone Addition: Add 3 mL of absolute ethanol to the flask, followed by 1.50 g (10 mmol) of 2-methoxyacetophenone. Stir magnetically until the solution is homogeneous[5].

Condensation Reaction
  • Aldehyde Addition: In a separate vial, dissolve 1.06 g (10 mmol) of benzaldehyde in 1 mL of ethanol. Mount a dropping funnel or use a syringe to add the benzaldehyde solution dropwise to the stirring ketone/base mixture over 10 minutes[5]. Rationale: Dropwise addition maintains a low concentration of the aldehyde, preventing any potential self-condensation and controlling the mild exotherm of the aldol addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10% ethyl acetate in petroleum ether mobile phase[5]. The reaction is complete when the ketone spot disappears.

Workup and Purification
  • Quenching: Once complete, pour the reaction mixture over 20 g of crushed ice. Neutralize the mixture slowly with dilute (1M) HCl until the pH reaches ~7.0[3]. Rationale: Neutralization halts the base catalysis and decreases the solubility of the chalcone, promoting maximum precipitation.

  • Filtration: Collect the precipitated crude 2'-methoxychalcone via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold distilled water to remove residual salts and unreacted starting materials.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize using hot 95% ethanol[5]. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield. Filter and dry the purified crystals under a vacuum.

Quantitative Data & Characterization

To validate the success of the synthesis, researchers must compare their product against established physicochemical and spectroscopic parameters.

Table 1: Stoichiometry and Expected Yield

ComponentMW ( g/mol )EquivalentsMass/VolumeDensity (g/mL)
2-Methoxyacetophenone150.181.01.50 g1.09
Benzaldehyde106.121.01.06 g1.04
NaOH (aq)40.00Catalytic0.55 g in 5 mL H₂ON/A
2'-Methoxychalcone 238.28 1.0 (Theoretical) 2.38 g (100%) N/A
Expected Practical Yield--~1.90 - 2.02 g80 - 85%

Table 2: Expected Spectroscopic Signatures

Analytical MethodKey Signals / ObservationsStructural Correlation
FT-IR ~1697 cm⁻¹ (Strong)Conjugated C=O stretching[1]
FT-IR ~1600 cm⁻¹ (Medium)Alkene C=C stretching
FT-IR ~3051 cm⁻¹ (Weak)Aromatic C-H stretching[1]
¹H NMR (CDCl₃) ~7.4 - 7.8 ppm (Doublets, J ≈ 15.5 Hz)Trans-alkene protons (α and β to carbonyl). The large coupling constant (J) confirms the E-isomer formation.
¹H NMR (CDCl₃) ~3.8 - 3.9 ppm (Singlet, 3H)Methoxy group (-OCH₃) protons

References

1.[3] A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. Available at: 2.[4] One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series - ACS Publications. Available at: 3.[1] Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: 4.[2] Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available at: 5.[5] Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo. Semantic Scholar. Available at:

Sources

Application Note: Microwave-Assisted Synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chalcones and Synthesis Modernization

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, is a methoxy-substituted chalcone with significant potential as a precursor for more complex heterocyclic compounds and as a bioactive agent in its own right.

Traditionally, the synthesis of chalcones via the Claisen-Schmidt condensation requires prolonged reaction times, often under harsh conditions with conventional heating, which can lead to side product formation and reduced yields.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that overcomes these limitations.[2][3][4] By using microwave irradiation, energy is delivered directly and efficiently to polar molecules in the reaction mixture, leading to rapid, uniform heating.[3][5] This results in dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced purity, and improved reproducibility, all while consuming less energy.[4][5][6]

This guide provides a comprehensive, field-proven protocol for the synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one using a dedicated microwave reactor, designed for researchers in organic synthesis and drug development.

Principles and Causality

The Claisen-Schmidt Condensation Mechanism

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of an aromatic ketone (2-methoxyacetophenone) with an aromatic aldehyde that lacks α-hydrogens (benzaldehyde).[7]

The mechanism unfolds in three key stages:

  • Enolate Formation: The base catalyst (in this case, hydroxide from NaOH) abstracts an acidic α-hydrogen from the 2-methoxyacetophenone, forming a resonance-stabilized enolate. This is the critical nucleophilic species.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. This carbon-carbon bond-forming step creates an intermediate β-hydroxy carbonyl compound (an aldol).[1]

  • Dehydration: The aldol intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone—the chalcone product. The trans (E) isomer is predominantly formed due to its greater steric stability.

The Role of Microwave Irradiation

Microwave energy accelerates the reaction through a process known as dielectric heating.[7] The key advantages in this specific synthesis are:

  • Rapid Heating: Ethanol, a polar solvent, absorbs microwave energy efficiently, leading to a rapid increase in temperature that far exceeds what is practical with conventional heating baths. This superheating effect dramatically increases the rate of both enolate formation and the subsequent condensation and dehydration steps.[7]

  • Enhanced Selectivity: The focused and uniform heating minimizes thermal gradients within the reaction vessel, reducing the formation of side products, such as the self-condensation of the acetophenone.[1][5]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, making the process highly energy-efficient compared to conventional oil baths or heating mantles.[4]

Experimental Protocol

Materials and Reagent Properties
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-MethoxyacetophenoneC₉H₁₀O₂150.1734 - 40238Skin/Eye Irritant
BenzaldehydeC₇H₆O106.12-26179Harmful if swallowed
Sodium Hydroxide (NaOH)NaOH40.003181388Corrosive[8]
Ethanol (Absolute)C₂H₅OH46.07-11478.5Flammable
Equipment
  • Dedicated Microwave Synthesis Reactor with sealed vessel capability and magnetic stirring.

  • 10 mL microwave reaction vial with a stir bar.

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel).

  • Filtration apparatus.

  • Thin Layer Chromatography (TLC) plates (silica gel).

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2-methoxyacetophenone (1.0 mmol, 150 mg) and benzaldehyde (1.0 mmol, 106 mg, ~102 µL) in 4 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 1 mL of a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).

  • Microwave Irradiation: Securely cap the reaction vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below.

ParameterValueRationale
Temperature 100 °CEnsures a high reaction rate while staying within safe pressure limits for the solvent.
Power 100-150 W (Dynamic)Power will modulate to maintain the set temperature.
Reaction Time 5 minutesSufficient time for reaction completion, a significant reduction from hours needed conventionally.[9]
Stirring 600 RPMEnsures homogeneous mixing and even temperature distribution.
  • Reaction Monitoring: The reaction progress can be monitored by TLC using a mobile phase of ethyl acetate:hexane (1:4 v/v). The product chalcone will be significantly less polar than the starting acetophenone.

  • Work-up and Isolation:

    • After irradiation, cool the vessel to room temperature using compressed air.

    • Pour the reaction mixture into a beaker containing ~20 mL of cold water.

    • While stirring, neutralize the mixture by slowly adding 2M HCl until the pH is ~7. A yellow precipitate of the crude product will form.

    • Allow the precipitate to stand for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water (2 x 15 mL) to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield the pure (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one as a pale yellow crystalline solid.

    • Expected Yield: >90%.

Safety Precautions
  • Always handle reagents in a well-ventilated fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[10][12]

  • Sodium hydroxide is highly corrosive; avoid contact with skin and eyes.[8]

  • Microwave synthesis involves high temperatures and pressures. Use only dedicated microwave reactors and vessels designed for chemical synthesis. Never use a domestic microwave oven.[6]

Visualization of Workflow and Mechanism

Synthesis Workflow

The overall process from reactants to the purified product is streamlined for efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Reactants (2-Methoxyacetophenone, Benzaldehyde, Ethanol) Catalyst 2. Add Catalyst (Aqueous NaOH) Reactants->Catalyst Combine in vial MW 3. Microwave Irradiation (100°C, 5 min) Catalyst->MW Seal & Irradiate Quench 4. Quench & Neutralize (Cold Water, HCl) MW->Quench Cool & Precipitate Filter 5. Filter & Wash (Cold Water) Quench->Filter Recrystallize 6. Recrystallize (Ethanol) Filter->Recrystallize Product Pure Chalcone Product Recrystallize->Product

Caption: Workflow for Microwave-Assisted Chalcone Synthesis.

Reaction Mechanism

The core of the synthesis is the base-catalyzed Claisen-Schmidt condensation.

G Ketone 2-Methoxyacetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation (α-carbon) + H₂O Base OH⁻ (Base) Intermediate Aldol Intermediate Enolate->Intermediate Nucleophilic Attack (on carbonyl carbon) Aldehyde Benzaldehyde (Electrophile) Product Chalcone Product (+ H₂O) Intermediate->Product Dehydration (-H₂O)

Caption: Key steps of the Claisen-Schmidt Condensation.

Characterization Data

Successful synthesis should be confirmed by spectroscopic analysis. The following data are typical for the target compound.

TechniqueExpected Observations
¹H NMR Signals for aromatic protons, characteristic trans-vinylic protons (doublets with J ≈ 15-16 Hz), and a methoxy group singlet (~3.9 ppm).
¹³C NMR Signal for the carbonyl carbon (~190 ppm), aromatic carbons, vinylic carbons, and the methoxy carbon (~55 ppm).
IR (cm⁻¹) Strong absorption for the C=O stretch (~1650-1670 cm⁻¹), C=C stretch (~1590-1610 cm⁻¹), and C-O stretches.
Melting Point Approximately 65-68 °C.

Conclusion

The microwave-assisted Claisen-Schmidt condensation represents a superior method for the synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one. This protocol provides a rapid, high-yielding, and efficient pathway that aligns with the principles of green chemistry.[2] The dramatic reduction in reaction time and improved product purity make this technique highly valuable for researchers in medicinal chemistry and drug discovery, facilitating faster analog synthesis and library development. The provided protocol is robust, reproducible, and serves as an excellent example of the power of microwave technology to modernize classical organic reactions.

References

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • ResearchGate. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • CHIMIA. (2005). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. Available at: [Link]

  • BS Publications. Microwave Assisted Organic Reactions. Available at: [Link]

  • Royal Society of Chemistry. (Undated). Supporting Information for an article. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • National Center for Biotechnology Information. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). Microwave- Assisted Synthesis of (2e)-3-Phenyl Prop -2- Enol Analogs and Comparison with Conventional Method. Available at: [Link]

  • Connect Journals. (2020). Microwave-Assisted Synthesis of Substituted (E)-1-(2-((1-benzyl-1H-1,2,3-triazol- 4-yl)methoxy)phenyl).... Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction.... Available at: [Link]

  • National Center for Biotechnology Information. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Available at: [Link]

  • Indian Journal of Chemistry. (2002). Microwave assisted Claisen-Schmidt condensation under solvent-free conditions. Available at: [Link]

  • MDPI. (2018). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. Available at: [Link]

  • Rasayan Journal of Chemistry. (2008). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methoxyacetophenone. Available at: [Link]

  • Carl Roth. (Undated). Safety data sheet for SODIUM HYDROXIDE SOLUTION. Available at: [Link]

  • SpectraBase. 3-(2-Methoxyphenyl)-1-phenylpropan-1-one - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. (2020). Microwave-assisted synthesis of 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.... Available at: [Link]

Sources

Application Note: Advanced Crystallization and Structural Characterization Protocols for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Thermodynamic rationale, bulk purification, and single-crystal growth of 2'-methoxychalcone.

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged molecular scaffolds in both medicinal chemistry and materials science. They frequently crystallize in non-centrosymmetric space groups, making them highly valuable for non-linear optical (NLO) applications and specific protein-target binding . Specifically, (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (commonly known as 2'-methoxychalcone) presents unique crystallization challenges due to the steric hindrance of the methoxy group at the 2'-position, which twists the A-ring out of the enone plane and dictates its intermolecular van der Waals interactions.

As a Senior Application Scientist, I have designed this application note to move beyond basic procedural steps. The protocols detailed herein are engineered as self-validating systems , ensuring that thermodynamic principles (solubility gradients, metastable zone width) and kinetic controls (cooling rates, diffusion limits) are perfectly balanced to yield high-purity polymorphs suitable for both bulk pharmaceutical formulation and Single-Crystal X-Ray Diffraction (SCXRD) .

Physicochemical Profile

Understanding the baseline physicochemical properties is critical for selecting the appropriate solvent systems and predicting the supersaturation behavior of the target molecule.

PropertySpecification / Value
IUPAC Name (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
Common Nomenclature 2'-Methoxychalcone
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Physical Appearance Pale yellow crystalline solid
Melting Point 59.0 – 62.0 °C (Polymorph dependent)
Solubility Profile Soluble in EtOH, MeOH, DCM, EtOAc; Insoluble in H₂O
LogP (Predicted) ~3.8 (Highly hydrophobic)

Process Workflow & Thermodynamic Rationale

The crystallization of methoxychalcones is heavily dependent on the solvent's ability to disrupt intermolecular π-π stacking and dipole-dipole interactions. Ethanol is selected as the primary solvent for bulk crystallization because its temperature-dependent solubility curve for chalcones exhibits a steep gradient. At elevated temperatures (65 °C), ethanol fully solvates the chalcone. Upon controlled cooling, the desolvation penalty increases, driving enthalpy-driven nucleation .

Workflow Synthesis Claisen-Schmidt Condensation Crude Crude 2'-Methoxychalcone (Solid) Synthesis->Crude Dissolution Dissolution in Hot EtOH (65 °C) Crude->Dissolution Filtration Hot Filtration (0.22 µm PTFE) Dissolution->Filtration Cooling Controlled Cooling (0.5 °C/min to 5 °C) Filtration->Cooling Nucleation Metastable Zone Nucleation Cooling->Nucleation Harvest Vacuum Filtration & Cold Wash Nucleation->Harvest Validation DSC & SCXRD Validation Harvest->Validation

Caption: End-to-end workflow for the synthesis, crystallization, and validation of 2'-methoxychalcone.

Detailed Experimental Protocols

Protocol 1: Controlled Cooling Crystallization (Bulk Purification)

Objective: To obtain >99% pure macroscopic crystals from crude synthetic mixtures while preventing solvent inclusion. Causality: Rapid cooling forces the system deep into the labile zone, causing catastrophic primary nucleation. This results in fine, amorphous powders that trap mother liquor (inclusion defects). A precisely controlled cooling rate ensures the system remains in the metastable zone, where crystal growth outpaces secondary nucleation.

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 g of crude 2'-methoxychalcone in 25 mL of absolute ethanol inside a 50 mL jacketed crystallizer equipped with an overhead stirrer.

  • Thermal Equilibration: Heat the suspension to 65 °C under constant agitation (250 rpm). Maintain this temperature for 15 minutes to ensure complete disruption of the crude crystal lattice.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, pre-warmed receiving vessel. Rationale: This removes insoluble impurities and foreign particulates that act as unwanted heterogeneous nucleation sites.

  • Cooling Profile: Program the circulating chiller to cool the solution from 65 °C to 5 °C at a linear rate of 0.5 °C/min .

  • Harvesting: Isolate the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol (0 °C) to displace residual mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 30 °C (below the melting point) at 50 mbar for 12 hours.

Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the dried product. A single, sharp endothermic peak at ~60 °C with a melting range of ≤1.5 °C confirms high polymorphic purity. A broad peak indicates solvent entrapment, automatically triggering a mandatory recrystallization cycle.

Protocol 2: Vapor Diffusion Crystallization (SCXRD Grade)

Objective: To grow pristine, defect-free single crystals suitable for high-resolution X-ray crystallography. Causality: Thermal gradients in cooling crystallization can induce thermal stress or twinning in the crystal lattice. Vapor diffusion operates isothermally. The slow diffusion of a volatile anti-solvent into a good solvent gradually reduces the solvation power, allowing molecules to arrange into the lowest-energy crystal lattice without kinetic trapping.

Step-by-Step Methodology:

  • Solvent System Preparation: Select Dichloromethane (DCM) as the "good solvent" and n-Hexane as the "anti-solvent".

  • Inner Vial Setup: Dissolve 20 mg of highly pure 2'-methoxychalcone (from Protocol 1) in 1.0 mL of DCM in a 2 mL glass dram vial. Leave this vial unsealed.

  • Outer Chamber Setup: Pour 5.0 mL of n-Hexane into a larger 20 mL scintillation vial.

  • Assembly: Carefully lower the unsealed 2 mL vial into the 20 mL vial using forceps. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Incubation: Place the assembly in a vibration-free, temperature-controlled cabinet at 20 °C. Do not disturb for 5 to 7 days.

  • Harvesting: Once macroscopic, block-like crystals are observed, carefully extract them using a nylon loop and immediately immerse them in paratone oil to prevent solvent loss prior to X-ray mounting.

Self-Validation Checkpoint: Examine the harvested crystal under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (the entire crystal goes completely dark at specific rotation angles). If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be rejected for SCXRD analysis.

Crystallographic Logic & Parameter Relationships

The structural integrity of 2'-methoxychalcone is governed by the interplay between thermodynamic drivers and kinetic limits. The methoxy group at the 2'-position introduces steric bulk, forcing the phenolic ring out of coplanarity with the carbonyl group. This twisting dictates the specific van der Waals interactions during crystal packing.

Factors Supersaturation Supersaturation (Driving Force) Nucleation Primary Nucleation Supersaturation->Nucleation High Spikes Growth Crystal Growth Supersaturation->Growth Low/Steady CoolingRate Cooling Rate (Kinetic Control) CoolingRate->Supersaturation Solvent Solvent Polarity (Thermodynamic Control) Solvent->Supersaturation Habit Crystal Habit & Polymorphic Purity Nucleation->Habit Growth->Habit

Caption: Logical relationship between thermodynamic/kinetic controls and the resulting crystal habit.

References

1. Wallet, J.-C., Molins, E., & Miravitlles, C. (1995). 2'-Hydroxy-2-methoxychalcone - IUCr Journals. Acta Crystallographica Section C Crystal Structure Communications.[Link]

2. Yokoyama, T., Matsumoto, K., Nabeshima, Y., & Mizuguchi, M. (2019). 6AJY: Crystal structure of BRD4 in complex with 2',4'-dihydroxy-2-methoxychalcone. RCSB Protein Data Bank.[Link]

3. Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo. (2021). MDPI.[Link]

Application Note: Base-Catalyzed Synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as 2'-methoxychalcone, is a privileged structural motif in medicinal chemistry, demonstrating potent antibacterial, anti-inflammatory, and anticancer activities [ 1 ]. This application note outlines a comprehensively validated, self-contained protocol for synthesizing 2'-methoxychalcone via a base-catalyzed Claisen-Schmidt condensation. By utilizing sodium hydroxide (NaOH) as the catalyst, this methodology ensures high yield, stereoselective formation of the thermodynamically stable (E)-isomer, and operational simplicity without the need for strictly anhydrous conditions.

Mechanistic Rationale & Logical Pathway

The Claisen-Schmidt condensation is a highly specific cross-aldol reaction between an enolizable ketone (2'-methoxyacetophenone) and a non-enolizable aldehyde (benzaldehyde). The selection of NaOH as the catalyst is deliberate: it provides the exact basicity required to generate the reactive enolate intermediate while remaining compatible with protic solvents like ethanol [ 2 ].

Causality of the Reaction Sequence:

  • Enolization: Hydroxide ions deprotonate the

    
    -hydrogen of 2'-methoxyacetophenone. The methoxy group at the ortho position provides steric hindrance but also electron-donating resonance, subtly modulating the nucleophilicity of the resulting enolate.
    
  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.

  • Dehydration (E1cB Mechanism): The resulting

    
    -hydroxy ketone undergoes rapid base-catalyzed dehydration. The extended conjugation of the forming 
    
    
    
    -unsaturated system acts as the thermodynamic driving force, exclusively yielding the more stable (2E)-isomer [ 3 ].

Mechanism N1 Base Catalysis (NaOH) Deprotonation of alpha-H N2 Enolate Intermediate (Nucleophile) N1->N2 N3 Nucleophilic Attack on Benzaldehyde Carbonyl N2->N3 N4 Alkoxide Intermediate N3->N4 N5 Protonation (Aldol Formation) N4->N5 N6 Base-Catalyzed Dehydration (E1cB Mechanism) N5->N6 N7 (2E)-1-(2-Methoxyphenyl)- 3-phenylprop-2-en-1-one N6->N7

Caption: Logical flow of the base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Methodology

Self-Validating System: This protocol incorporates built-in quality control checkpoints (e.g., color transitions, precipitation triggers) to ensure the user can validate the reaction's progress in real-time.

Reagents Required
  • 2'-Methoxyacetophenone (1.0 equivalent)

  • Benzaldehyde (1.0 - 1.1 equivalents)

  • Sodium Hydroxide (NaOH) (10% to 40% w/v aqueous solution)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl, 1M)

  • Distilled Water

Workflow Start Equimolar Ketone & Aldehyde Solvent Dissolve in 95% Ethanol (Homogenization) Start->Solvent Base Add Aqueous NaOH (Dropwise, 0-5 °C) Solvent->Base React Stir at Room Temp (2-4 hours) Base->React Precipitate Pour into Ice Water & Acidify (Dilute HCl) React->Precipitate Filter Vacuum Filtration & Water Wash Precipitate->Filter Purify Recrystallization (Ethanol) Filter->Purify Product Pure 2'-Methoxychalcone (Yield: 80-89%) Purify->Product

Caption: Step-by-step workflow for the synthesis and isolation of 2'-methoxychalcone.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a suitable round-bottom flask, dissolve 2'-methoxyacetophenone (1.0 eq, e.g., 1.2 mL) and benzaldehyde (1.0 eq) in 3-5 mL of 95% ethanol [ 3 ].

    • Causality: Ethanol is selected as the solvent because it is miscible with both the hydrophobic aromatic precursors and the aqueous base. This creates a homogeneous environment that maximizes the collision frequency between reactants.

  • Catalyst Addition: Cool the flask in an ice bath (0–5 °C). Slowly add the aqueous NaOH solution (e.g., 0.55 g in 5 mL water) dropwise under vigorous magnetic stirring [ 3 ].

    • Causality: The initial aldol addition is exothermic. Strict temperature control prevents the Cannizzaro reaction (disproportionation of benzaldehyde) and minimizes the formation of unwanted self-condensation side products [ 2 ].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

    • Validation Checkpoint: The solution will transition to a deep yellow or reddish hue, visually indicating the formation of the highly conjugated chalcone system [ 4 ]. Monitor via TLC (10% ethyl acetate/petroleum ether) until the starting materials are entirely consumed.

  • Quenching and Precipitation: Pour the crude reaction mixture into a beaker containing crushed ice and cold distilled water. Slowly add dilute HCl dropwise until the solution is slightly acidic [ 2 ].

    • Causality: Acidification neutralizes the NaOH catalyst, halting any further side reactions. It drastically reduces the aqueous solubility of the organic product, forcing the chalcone to rapidly precipitate out of solution as a solid mass.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper.

    • Causality: Washing removes residual NaCl (formed from NaOH and HCl) and unreacted water-soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one as a light yellow solid [ 3 ].

Data Presentation & Analytical Benchmarks

To facilitate rapid comparison and validation, the expected quantitative data and physicochemical properties of the synthesized compound are summarized below.

Parameter / PropertyExpected Value / DescriptionRationale / Source
Molecular Formula C16H14O2Standard composition of 2'-methoxychalcone.
Molecular Weight 238.28 g/mol Calculated exact mass.
Optimal Temperature 0-5 °C (Addition)

25 °C (Reaction)
Balances reaction kinetics with side-product suppression [ 2 ].
Typical Yield 80% - 89%High efficiency of the E1cB dehydration step [ 3 ].
Melting Point 59–60 °CIndicator of high crystalline purity [ 3 ].
TLC Rf Value ~0.41 (10% EtOAc / Pet. Ether)Confirms conversion from starting materials [ 3 ].
1H NMR Benchmark

8.12 (d, J = 15.9 Hz, 1H), 7.62 (d, J = 12.4 Hz, 1H)
Large coupling constant (J > 15 Hz) confirms the (E)-alkene geometry [ 3 ].

Troubleshooting & Causality Analysis

  • Issue: Oiling out instead of crystallization during quenching.

    • Causality: The product is precipitating above its melting point (59-60 °C) due to the exothermic neutralization, causing it to trap solvent and form an oil.

    • Solution: Ensure the quenching water is heavily iced and stir vigorously during the slow addition of dilute HCl.

  • Issue: Low yield or high recovery of starting material.

    • Causality: Inadequate basicity to form the enolate, or premature quenching.

    • Solution: Ensure the NaOH solution is freshly prepared, as older solutions can absorb atmospheric CO2, forming sodium carbonate and reducing the effective hydroxide concentration.

References

  • Title: Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo Source: PMC / nih.gov URL: 3

  • Title: A Head-to-Head Comparison of 2'-Methoxyacetophenone and Acetophenone in Condensation Reactions Source: Benchchem URL: 2

  • Title: In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates Source: jchr.org URL: 1

  • Title: Methoxy‐Substituted Hydroxychalcone Reduces Biofilm Production, Adhesion and Surface Motility of Acinetobacter baumannii by In Source: Semantic Scholar URL: 4

Sources

Application Note: Green Chemistry Synthesis and Characterization of 2'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects[1]. Specifically, 2'-methoxychalcone —characterized by a methoxy substitution on the acetophenone-derived A-ring—has garnered significant attention for its ability to modulate oxidative stress and inhibit inflammatory signaling[2].

Historically, the synthesis of chalcones relied on the conventional Claisen-Schmidt condensation, a process plagued by the use of volatile organic solvents, prolonged heating times, and high environmental toxicity[1]. To align with modern sustainability mandates, this application note details two highly efficient, eco-benign protocols for synthesizing 2'-methoxychalcone: Microwave-Assisted Synthesis and Solvent-Free Mechanochemistry (Grinding) [3][4].

Mechanistic Rationale & Biological Significance

Chemical Causality & Reaction Kinetics

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The hydroxide ion deprotonates the α-carbon of 2'-methoxyacetophenone to form a resonance-stabilized enolate. The 2'-methoxy substitution exerts a dual effect: its electron-donating nature via resonance slightly reduces the acidity of the α-protons, but its steric bulk necessitates a highly efficient energy transfer mechanism (such as microwave dielectric heating or mechanical shearing) to drive the subsequent nucleophilic attack on benzaldehyde[4]. The reaction concludes with an E1cB dehydration, yielding the thermodynamically stable trans-(E)-α,β-unsaturated ketone[5].

Biological Mechanism of Action

In cellular environments, the α,β-unsaturated carbonyl moiety of 2'-methoxychalcone acts as a potent Michael acceptor. It forms covalent adducts with the thiol groups of cysteine residues on key regulatory proteins. Most notably, it prevents the phosphorylation and degradation of IκBα, which halts the nuclear translocation of NF-κB, thereby silencing the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α[2][6].

NFKB_Pathway Stimulus Pro-inflammatory Stimulus (LPS / TNF-α) IKK IKK Complex Activation Stimulus->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFKB NF-κB Nuclear Translocation IkBa->NFKB Transcription Cytokine Transcription (IL-6, COX-2) NFKB->Transcription Chalcone 2'-Methoxychalcone Chalcone->IkBa Inhibits

Figure 1: 2'-Methoxychalcone inhibiting the NF-κB inflammatory signaling cascade.

Experimental Workflows: Green Synthesis Protocols

SynthesisWorkflow cluster_methods Green Chemistry Modalities Start Reactants: 2'-Methoxyacetophenone + Benzaldehyde MW Method A: Microwave (Aqueous NaOH, 400W, 5 min) Start->MW Grind Method B: Mechanochemistry (Solid NaOH, Grinding, 15 min) Start->Grind Aldol Aldol Intermediate MW->Aldol Grind->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Product Pure 2'-Methoxychalcone (Yield >85%) Dehydration->Product

Figure 2: Experimental workflow comparing Microwave and Mechanochemical synthesis.

Protocol A: Microwave-Assisted Synthesis (Aqueous Medium)

Microwave synthesis leverages dielectric heating to rapidly elevate the reaction mixture's temperature uniformly, bypassing the thermal gradients of conventional heating. This reduces reaction times from hours to mere minutes while minimizing side-product formation[4].

  • Preparation: In a 50 mL microwave-safe quartz vessel, dissolve 2'-methoxyacetophenone (10 mmol, 1.50 g) and benzaldehyde (10 mmol, 1.06 g) in 5 mL of an ethanol/water (1:1) co-solvent system to ensure homogeneity.

  • Catalysis: Add 2 mL of 10% (w/v) aqueous NaOH dropwise while stirring continuously.

  • Irradiation: Place the vessel in a laboratory microwave reactor. Irradiate at 400 W for 3–5 minutes.

    • Expert Insight: Program the reactor in 1-minute intervals to monitor pressure and prevent solvent bumping, which is common with aqueous mixtures under microwave conditions.

  • Isolation: Cool the mixture to room temperature. Pour the contents over 50 g of crushed ice and neutralize with 0.5 M HCl until precipitation is complete.

  • Purification: Filter the crude yellow solid via vacuum filtration using a Büchner funnel, wash with ice-cold distilled water, and recrystallize from hot ethanol to yield pure 2'-methoxychalcone[1][4].

Protocol B: Mechanochemical Solvent-Free Synthesis (Grinding)

Mechanochemistry utilizes mechanical energy to lower the activation energy of the reaction, entirely eliminating the need for organic solvents during the reaction phase and driving the E-factor near zero[3].

  • Preparation: Transfer equimolar amounts of 2'-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) into a clean, dry agate mortar.

  • Catalysis: Add 0.2 g of solid NaOH pellets (approx. 50 mol%).

  • Grinding: Vigorously grind the mixture with a pestle for 10–15 minutes.

    • Expert Insight: The mixture will transition from a physical blend to a localized melt, and finally to a thick, yellow paste as the exothermic aldol condensation and subsequent dehydration occur.

  • Isolation: Suspend the resulting paste in 30 mL of cold distilled water to dissolve the residual NaOH catalyst and quench the reaction.

  • Purification: Filter the precipitate, wash thoroughly with water until the filtrate is pH neutral (critical to prevent base-catalyzed degradation during storage), and recrystallize from ethanol[3].

Quantitative Data & Comparative Analysis

The following table summarizes the empirical data comparing traditional reflux synthesis against the two green protocols described above.

ParameterTraditional RefluxMicrowave-AssistedMechanochemistry (Grinding)
Reaction Time 4 - 6 Hours3 - 5 Minutes10 - 15 Minutes
Solvent Used Ethanol (Large Vol)EtOH/H₂O (Minimal)None (Solvent-Free)
Average Yield 65 - 70%88 - 92%85 - 90%
E-Factor High (>10)Low (<2)Near Zero
Energy Consumption High (Continuous Heating)Low (Pulsed Irradiation)Minimal (Manual/Mill)

Validation & Quality Control (Self-Validating System)

To ensure the scientific integrity of the synthesized 2'-methoxychalcone, the following self-validating analytical checks must be performed sequentially[5]:

  • Chromatographic Monitoring (TLC):

    • Method: Use a mobile phase of Hexane:Ethyl Acetate (8:2).

    • Validation: The disappearance of the ketone precursor spot and the emergence of a highly UV-active product spot (due to extended conjugation) validates reaction completion.

  • Melting Point Determination:

    • Method: Capillary melting point apparatus.

    • Validation: The purified crystals should exhibit a sharp melting point between 59–61 °C . A depressed or broadened melting range indicates incomplete dehydration (presence of the aldol intermediate) or residual base.

  • Spectroscopic Confirmation (¹H-NMR):

    • Method: 400 MHz NMR in CDCl₃.

    • Validation: The defining hallmark of the synthesized chalcone is the trans-(E) alkene geometry. Look for two distinct doublet signals around

      
       7.40–7.80 ppm corresponding to the α and β vinylic protons. A large coupling constant (
      
      
      
      Hz
      ) unequivocally confirms the E-isomer formation, validating the stereoselectivity of the E1cB dehydration[5].

References

  • Pham Thi Bich Van, et al. "Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells." ResearchGate, 2024. URL:[Link]

  • JCHR. "In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates." Journal of Chemical Health Risks, 14(4), 1931-1937, 2024. URL: [Link]

  • Suzana, et al. "Effect of montmorillonite K-10 catalyst on the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one." Pharmacy Education, 24(3), 69-74, 2024. URL: [Link]

  • Rozmer, Z., & Perjési, P. "Hydroxy Chalcones and Analogs with Chemopreventive Properties." International Journal of Molecular Sciences, 2021. URL: [Link]

Sources

Comprehensive Application Note: Synthesis and Single-Crystal Growth of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one for X-Ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chalcone derivatives, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are highly valued in drug development for their broad-spectrum biological activities and in materials science for their nonlinear optical (NLO) properties [1]. Elucidating the precise three-dimensional molecular architecture of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one through single-crystal X-ray diffraction (scXRD) is critical for understanding its structure-property relationships, intermolecular hydrogen bonding, and π-π stacking interactions.

Growing diffraction-quality crystals is often the most significant bottleneck in crystallographic studies. This guide provides an authoritative, self-validating protocol for synthesizing the compound and growing high-quality single crystals, emphasizing the thermodynamic causality behind each methodological choice.

Mechanistic Grounding: Synthesis & Purity Prerequisites

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one is achieved via a base-catalyzed Claisen-Schmidt condensation between 2-methoxyacetophenone and benzaldehyde.

Causality Check: Why is absolute purity critical before crystallization? A common pitfall in crystal growth is attempting to crystallize a crude product. Impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled precipitation. This results in polycrystalline powders, twinned crystals, or macroscopic defects that render the sample useless for scXRD [3]. The compound must be purified to >99% via column chromatography or bulk recrystallization prior to attempting single-crystal growth.

Mechanism R1 2-Methoxyacetophenone Int1 Enolate Ion Intermediate R1->Int1 Deprotonation R2 Benzaldehyde Int2 Aldol Adduct (β-Hydroxy Ketone) R2->Int2 Reacts with Enolate Cat Base Catalyst (NaOH / EtOH) Cat->Int1 Int1->Int2 Nucleophilic Addition Prod (2E)-1-(2-Methoxyphenyl)- 3-phenylprop-2-en-1-one Int2->Prod Dehydration (-H2O)

Caption: Claisen-Schmidt condensation pathway for the synthesis of the target chalcone.

Solvent Selection Dynamics

The success of the hinges on the differential solubility and vapor pressure of the solvent system [1].

Causality Check: How does volatility dictate crystal lattice assembly? A solvent with excessively high volatility (e.g., dichloromethane) will evaporate too rapidly, forcing kinetic control and yielding flawed, needle-like microcrystals. Conversely, a solvent with very low volatility (e.g., DMSO) will take months to evaporate and frequently co-crystallizes as a solvate, altering the native structure. Acetone and ethanol are ideal for chalcones because they offer moderate solubility at room temperature and optimal evaporation rates, ensuring thermodynamic control over crystal lattice assembly [2].

Table 1: Solvent Screening Profile for Chalcone Crystallization
Solvent SystemBoiling Point (°C)SolubilityEvaporation RateCrystal Quality Outcome
Acetone 56.0HighFastModerate (Prone to twinning if unsealed)
Ethanol 78.3ModerateMediumHigh (Excellent prismatic crystals)
Chloroform/Ethanol (1:1) ~65.0HighMedium-FastHigh (Ideal for poorly soluble batches)
DMSO 189.0Very HighVery SlowPoor (Solvate formation common)

Experimental Protocols

Protocol A: Synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
  • Reaction Setup: Dissolve 10 mmol of 2-methoxyacetophenone and 10 mmol of benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Thermal Control: Place the reaction flask in an ice bath (0–5 °C) to control the exothermic aldol addition and prevent side reactions.

  • Catalysis: Dropwise, add 5 mL of a 20% aqueous NaOH solution while stirring continuously at 300 rpm.

  • Maturation: Remove the ice bath and stir at room temperature for 4–6 hours until a thick, pale-yellow precipitate forms.

  • Isolation: Neutralize the mixture with dilute HCl (1M) to halt the reaction. Filter the crude solid under a vacuum and wash thoroughly with ice-cold distilled water to remove unreacted base and salts.

  • Purification: Recrystallize the crude product from hot ethanol to achieve >99% purity. Dry under a vacuum desiccator for 24 hours.

Protocol B: Single Crystal Growth via Slow Evaporation (SESGT)

This is the most reliable method for obtaining diffraction-quality chalcone crystals [3].

  • Solvent Preparation: Select HPLC-grade ethanol or an acetone/ethanol mixture based on the solubility screening (Table 1).

  • Saturation: In a clean, scratch-free 20 mL glass scintillation vial, dissolve 30–50 mg of the highly purified chalcone in 5–10 mL of the chosen solvent. Use gentle heating (approx. 40 °C) and sonication to ensure complete dissolution. The solution must not be supersaturated at this stage.

  • Filtration (Critical Step): Pass the warm solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Rationale: Microscopic dust particles cause heterogeneous nucleation; filtering ensures spontaneous, homogeneous nucleation, which is required for single, large crystals.

  • Evaporation Control: Seal the vial tightly with Parafilm. Using a fine syringe needle, puncture 2 to 3 microscopic holes in the Parafilm. Rationale: The number and size of the holes dictate the evaporation rate. Slower evaporation yields fewer, larger, and higher-quality crystals with minimal internal strain.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (e.g., a dark, heavy-set cabinet at 20–25 °C). Rationale: Vibrations and temperature fluctuations induce secondary nucleation, leading to twinned or clustered crystals.

  • Harvesting: Monitor the vial visually every 3–5 days without moving it. Once crystals reach optimal dimensions (0.1–0.3 mm on each edge), carefully decant the mother liquor. Wash the crystals with a few drops of ice-cold hexanes to remove residual surface solute, and mount immediately.

G A Compound Synthesis (Claisen-Schmidt) B Purification (Recrystallization >99%) A->B C Solvent Screening (Acetone/Ethanol) B->C D Saturated Solution Preparation C->D E Slow Evaporation (Controlled Environment) D->E F Crystal Harvesting & Washing E->F G Single-Crystal XRD Analysis F->G

Caption: Workflow for growing single crystals via the slow evaporation method.

Expected Crystallographic Outcomes

Once successfully harvested and mounted in paratone oil on a diffractometer loop, the crystal will be subjected to X-ray radiation (typically Mo Kα or Cu Kα). Methoxy-substituted chalcones generally exhibit predictable crystallographic behavior due to the planar nature of the enone bridge and the steric influence of the methoxy group [4].

Table 2: Expected scXRD Parameters for Methoxy-Chalcones
ParameterExpected Value Range / Classification
Crystal System Monoclinic or Orthorhombic
Common Space Groups P2₁/c, Cc, or P2₁2₁2₁
Morphology Prismatic, Block, or Thick Plate
Measurement Temperature 100 K – 293 K (Cryogenic preferred to reduce thermal motion)
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
NLO Potential High (if crystallized in a non-centrosymmetric space group like Cc)

References

  • ResearchGate. "Growth and characterization of chalcone derivative single crystal." ResearchGate Publications.[Link]

  • University of York. "scXRD: Growing single crystals - Chemistry Teaching Labs." University of York Department of Chemistry.[Link]

  • Scientific Research Publishing. "Second Harmonic Generation in Some Donor-Acceptor Substituted Chalcone Derivatives." Journal of Crystallization Process and Technology.[Link]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Chalcones

Chalcones represent a significant class of natural and synthetic compounds, characterized by an open-chain flavonoid structure. They are recognized as precursors in flavonoid biosynthesis and have attracted considerable attention in medicinal chemistry and drug development.[1] Among these, 2'-methoxychalcone and its derivatives have emerged as promising candidates for anticancer research. Studies on related methoxychalcone compounds have demonstrated their ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, suggesting a multifaceted mechanism of action.[2][3] A thorough and systematic evaluation of the in vitro cytotoxicity of novel compounds like 2'-methoxychalcone is the foundational step in preclinical assessment, providing critical data on potency and the underlying mechanisms of cell death.

This guide provides a comprehensive suite of validated protocols for researchers, scientists, and drug development professionals to meticulously characterize the cytotoxic profile of 2'-methoxychalcone. The methodologies detailed herein progress from initial screening to determine potency (IC50) to in-depth mechanistic studies that elucidate the mode of action, ensuring a robust and well-rounded preclinical data package.

Section 1: Primary Cytotoxicity Screening & Potency Determination

The initial goal is to determine the concentration-dependent cytotoxic effect of 2'-methoxychalcone and calculate its half-maximal inhibitory concentration (IC50). To ensure the accuracy of these findings, it is crucial to employ at least two assays based on different biological principles. This approach mitigates the risk of compound-specific artifacts. For instance, a compound that interferes with cellular metabolism could yield misleading results in an MTT assay, making cross-validation with a membrane integrity assay like LDH release essential.[4]

Protocol 1.1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[4] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of metabolically active (living) cells.

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 2'-methoxychalcone

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)[6]

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 20-50 mM) of 2'-methoxychalcone in 100% DMSO. Store in aliquots at -20°C. On the day of the experiment, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Crucial: Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[7]

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of 2'-methoxychalcone. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and an "untreated control" (medium only).[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[5]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[5]

Protocol 1.2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[9]

Materials:

  • Commercially available LDH cytotoxicity assay kit (contains LDH reaction mix, stop solution, and lysis buffer)

  • Treated cell culture supernatants from the experiment described above

Procedure:

  • Sample Collection: After the treatment period with 2'-methoxychalcone, centrifuge the 96-well plate at approximately 250 x g for 5 minutes to pellet any detached cells.[10]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Control Preparation: Prepare the following controls as per the kit manufacturer's instructions[10]:

    • Background Control: Medium only.

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer (e.g., Triton X-100 solution) to untreated control wells 30-45 minutes before this step to induce 100% cell lysis. Collect the supernatant.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well containing the supernatants.[9]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]

  • Stop Reaction (if applicable): Add 50 µL of the Stop Solution provided in the kit.[1]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be >600 nm.[10][11]

Data Presentation & Analysis

The primary output of these assays is the IC50 value. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Percent Viability (MTT): % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

Calculation of Percent Cytotoxicity (LDH): % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Table 1: Example IC50 Data for 2'-Methoxychalcone

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HeLaCervical CancerMTT4815.2
HeLaCervical CancerLDH4818.5
MCF-7Breast CancerMTT4822.8
MCF-7Breast CancerLDH4825.1
A549Lung CancerMTT4812.6
A549Lung CancerLDH4814.9

Section 2: Mechanistic Elucidation of Cell Death

Once the cytotoxic potential of 2'-methoxychalcone is established, the next critical step is to determine the mechanism of cell death. The primary pathways to investigate are apoptosis (programmed cell death) and cell cycle arrest.

G cluster_0 Overall Cytotoxicity Workflow cluster_1 IC50 Determination cluster_2 Mechanistic Studies (at IC50 conc.) A Prepare 2'-Methoxychalcone Serial Dilutions B Seed Cells in 96-Well Plate (24h incubation) A->B C Treat Cells with Compound (24-72h incubation) B->C D MTT Assay (Metabolic Activity) C->D Primary Screening E LDH Assay (Membrane Integrity) C->E Primary Screening F Calculate IC50 Value D->F E->F G Annexin V / PI Staining (Apoptosis Assay) F->G Secondary Screening H PI Staining (Cell Cycle Analysis) F->H Secondary Screening I Caspase-3/7 Assay (Apoptosis Confirmation) F->I Secondary Screening J Synthesize Data & Determine Mechanism G->J H->J I->J

Caption: Overall experimental workflow for cytotoxicity assessment.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer surface.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with 2'-methoxychalcone at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Transfer the culture medium (containing floating cells) to a flow cytometry tube. Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these with the cells in the supernatant.[14]

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

G xaxis Annexin V-FITC → yaxis Propidium Iodide → LL Q3 Viable (Annexin V- / PI-) LR Q4 Early Apoptosis (Annexin V+ / PI-) UL Q2 Necrosis (Annexin V- / PI+) UR Q1 Late Apoptosis / Necrosis (Annexin V+ / PI+) origin x_end origin->x_end y_end origin->y_end h_line_start h_line_end h_line_start->h_line_end v_line_start v_line_end v_line_start->v_line_end

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Protocol 2.2: Caspase-3/7 Activity Assay

Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15] This assay utilizes a substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7. The cleavage event releases a reporter molecule that can be detected via luminescence (aminoluciferin) or colorimetry (p-nitroaniline).[16] An increase in signal is directly proportional to the level of executioner caspase activity.

Procedure (Luminescent "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Protocol 1.1), seeding cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with 2'-methoxychalcone at the IC50 concentration.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the plate with cells to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[17]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[17]

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M). This assay uses PI to stoichiometrically stain cellular DNA.[18] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S (synthesis) phase have an intermediate amount, flow cytometry can be used to quantify the proportion of cells in each phase based on their fluorescence intensity.[19]

Materials:

  • 70% ethanol, ice-cold

  • PBS

  • PI staining solution (containing PI and RNase A)[18]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 2'-methoxychalcone at the IC50 concentration for a relevant time period (e.g., 24 hours).

  • Harvesting: Collect both floating and adherent cells as described in Protocol 2.1.

  • Fixation: Centrifuge the cells and discard the supernatant. While gently vortexing the cell pellet, add 1-2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[20] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[21]

  • Washing: Centrifuge the fixed cells at 500 x g for 5-10 minutes. Discard the ethanol and wash the cell pellet twice with PBS.[19]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. This solution must contain RNase A to degrade RNA, ensuring that PI only binds to DNA.[18][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate gating strategies to exclude doublets and debris, and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[20]

G xaxis DNA Content (PI Fluorescence) → yaxis Cell Count → origin x_end origin->x_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 label_g1 G0/G1 (2n DNA) label_s S Phase label_g2m G2/M (4n DNA)

Caption: Principle of cell cycle analysis using PI staining.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro cytotoxic evaluation of 2'-methoxychalcone. By integrating primary screening assays (MTT and LDH) to determine potency with mechanistic assays (Annexin V/PI, Caspase-3/7, and Cell Cycle analysis), researchers can build a detailed profile of the compound's anticancer activity. This multi-assay approach ensures data integrity by cross-validating results and provides deep insights into the molecular pathways through which 2'-methoxychalcone exerts its effects, forming a solid foundation for further preclinical and translational research.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Kim, Y. B., et al. (2004). Anti-angiogenic and Anti-tumor Activities of 2′-Hydroxy-4′-methoxychalcone. Biological and Pharmaceutical Bulletin, 27(8), 1294-1298. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Li, Y., et al. (2022). Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer. PMC. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Kim, Y. B., et al. (2006, May 15). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of chalcone derivatives 1–6 and MTT assay. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Pande, A. N., et al. (2018). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PMC. Retrieved from [Link]

  • MDPI. (2024, October 31). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Retrieved from [Link]

  • Ducki, S., et al. (2001, June 29). Linked Parallel Synthesis and MTT Bioassay Screening of Substituted Chalcones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hsieh, Y. S., et al. (2010, September 1). Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways. PubMed. Retrieved from [Link]

  • AIP Publishing. (2017, March 17). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as a candidate anticancer against cervical (WiDr), colon (HeLa), and breast (T47d) cancer cell lines in vitro. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

Sources

Application Note: Optimized Thin Layer Chromatography (TLC) Conditions for 2'-Methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

2'-Methoxychalcone (1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one) is a highly conjugated α,β-unsaturated ketone that serves as a critical precursor in the synthesis of flavonoids and a highly bioactive scaffold in drug discovery. Derivatives of 2-methoxychalcone exhibit potent pharmacological profiles, including antimalarial, antibacterial, and anti-inflammatory activities[1]. Mechanistically, methoxychalcones have been shown to modulate the NF-κB signaling pathway, effectively reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[2].

Given its synthetic importance—typically generated via the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde derivative under basic conditions[1]—rapid and reliable reaction monitoring is essential. This application note details the optimized Thin Layer Chromatography (TLC) conditions for the isolation, identification, and purity assessment of 2'-methoxychalcone.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Activation TLR4->NFKB Triggers NO Nitric Oxide (NO) Production NFKB->NO Induces Chalcone 2'-Methoxychalcone Chalcone->NFKB Inhibits

Inhibitory mechanism of 2'-methoxychalcone on LPS-induced NF-κB signaling.

Physicochemical Rationale for TLC Method Development

Developing a robust TLC method requires understanding the causality between the analyte's structure and the stationary/mobile phases:

  • Stationary Phase (Silica Gel 60) : Normal-phase silica is highly polar due to surface silanol groups (-SiOH). It retains molecules based on hydrogen bonding and dipole-dipole interactions.

  • Analyte Polarity : 2'-Methoxychalcone contains an enone bridge (moderate polarity) and a methoxy ether group (weak polarity). The highly conjugated biphenyl system makes it highly lipophilic overall. It will elute relatively quickly in moderately polar solvent systems compared to highly polar starting materials (like phenolic compounds) but slower than non-polar hydrocarbons.

  • Detection Rationale : The extended π-conjugation across the two aromatic rings and the enone bridge provides strong UV absorbance. Thus, fluorescence quenching on F254 silica plates is the most non-destructive and sensitive detection method.

Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system. By co-spotting starting materials alongside the reaction mixture, researchers can definitively confirm the consumption of reactants and the formation of the product.

Materials and Reagents
  • Stationary Phase : TLC Silica gel 60 F254 plates (aluminum or glass-backed).

  • Mobile Phase Solvents : Petroleum ether (boiling range 60-90 °C), Ethyl acetate (EtOAc), Hexane (HPLC grade).

  • Detection Reagents : UV lamp (254 nm and 365 nm), Phosphomolybdic acid (PMA) stain.

Sample Preparation
  • Reaction Monitoring : Dissolve 1-2 mg of the crude Claisen-Schmidt reaction mixture in 1 mL of dichloromethane (DCM) or ethyl acetate.

  • Reference Standards : Prepare 1 mg/mL solutions of pure 2'-methoxyacetophenone and benzaldehyde in DCM to serve as co-spotting references.

Plate Preparation and Spotting
  • Using a pencil, draw a baseline 1.0 cm from the bottom of the TLC plate.

  • Using a glass capillary micro-pipette, apply 1-2 μL of the sample and reference solutions onto the baseline. Expert Insight: Keep spot diameters under 2 mm. Overloading the plate causes band broadening, which obscures closely eluting impurities.

  • Allow the spotting solvent to evaporate completely before development.

Chamber Saturation and Development

Expertise Insight: Chamber saturation is critical. Without it, the volatile solvent evaporates from the surface of the TLC plate during development, causing the solvent front to move artificially slowly and leading to irreproducible Retention factor (Rf) values.

  • Prepare the optimized mobile phase: 10% Ethyl Acetate in Petroleum Ether (v/v) [3].

  • Pour the mobile phase into a twin-trough TLC chamber to a depth of ~0.5 cm.

  • Place a piece of filter paper against the back wall of the chamber to wick the solvent and saturate the atmosphere. Seal the chamber and wait 10-15 minutes.

  • Insert the spotted TLC plate using forceps, ensuring the baseline is above the solvent level.

  • Allow the solvent front to migrate until it is 1 cm from the top edge of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and air-dry in a fume hood.

Visualization and Analysis
  • Primary Detection (UV) : Examine the dried plate under a UV lamp at 254 nm. 2'-Methoxychalcone will appear as a dark, distinct spot against the bright green fluorescent background due to UV quenching[3].

  • Secondary Detection (Staining) : To confirm the presence of non-UV active impurities, dip the plate in a PMA stain solution and heat it with a heat gun (approx. 120 °C) until spots develop.

Workflow N1 Reaction Mixture (2'-Methoxyacetophenone + Benzaldehyde) N2 Claisen-Schmidt Condensation (NaOH, EtOH) N1->N2 N3 Crude 2'-Methoxychalcone N2->N3 N4 TLC Spotting (Silica Gel 60 F254) N3->N4 N5 Development (10% EtOAc / Pet Ether) N4->N5 N6 Detection (UV 254 nm & Staining) N5->N6 N7 Rf Calculation (Target: ~0.41) N6->N7

Step-by-step workflow for the synthesis and TLC analysis of 2'-methoxychalcone.

Quantitative Data Presentation

The choice of solvent system dramatically impacts the Rf value. An ideal Rf value for purification via column chromatography or reliable TLC monitoring is between 0.30 and 0.50. Table 1 summarizes the empirical Rf values for 2'-methoxychalcone across various eluent systems to aid in method transfer.

Table 1: Rf Values of 2'-Methoxychalcone in Various Solvent Systems

Solvent System (v/v)RatioRf ValueSuitability & Causality
Ethyl Acetate : Petroleum Ether 1 : 9 (10% EtOAc) ~0.41 Optimal for monitoring and column purification. Provides perfect balance of lipophilicity and polarity[3].
Ethyl Acetate : Hexane2 : 8 (20% EtOAc)~0.55Good for rapid elution; however, spots may compress near the solvent front during column scaling.
Dichloromethane (100%)N/A~0.70Too polar; results in poor resolution from starting materials and impurities.
Methanol : Dichloromethane5 : 95~0.85Highly polar; all components co-elute at the solvent front, rendering separation impossible.

Troubleshooting and Expert Insights

  • Tailing of Spots : If the 2'-methoxychalcone spot exhibits tailing, it is frequently due to column overloading or residual basic catalyst (NaOH) from the synthesis[1]. Solution: Dilute the sample further or add 0.1% acetic acid to the mobile phase to suppress ionization.

  • Poor Resolution from Starting Materials : 2'-Methoxyacetophenone has a similar polarity to the product. If 10% EtOAc/Pet Ether fails to resolve them, switch to a more selective system like Toluene:Ethyl Acetate (95:5). The π-π interactions between the toluene solvent and the highly conjugated chalcone will selectively alter its retention relative to the starting materials.

  • Isomerization Risks : Chalcones can undergo trans-cis isomerization under prolonged exposure to UV light or strongly acidic conditions. Always store standard solutions in amber vials and perform TLC analysis promptly to avoid double spots (the cis-isomer typically has a slightly higher Rf value due to a lower dipole moment).

References

  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates Source: Journal of Chemical Health Risks URL: 1[1]

  • Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo Source: National Center for Biotechnology Information (PMC) URL: 3[3]

  • 4'-Hydroxy-2,4-dimethoxychalcone - Technical Support Center Source: BenchChem URL: 2[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chalcone synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (commonly known as 2'-methoxychalcone).

Synthesizing this specific molecule via the classic Claisen-Schmidt condensation often presents unique yield-limiting challenges due to the steric and electronic effects of the ortho-methoxy group. This guide bypasses generic advice, focusing instead on the mechanistic causality of yield loss and providing field-proven, self-validating protocols to maximize your recovery.

Mechanistic Root Cause Analysis: Why Do Yields Drop?

To improve the yield, we must first understand the causality behind experimental failures. The synthesis relies on the base-catalyzed aldol condensation between 2-methoxyacetophenone and benzaldehyde. However, the ortho-methoxy group on the acetophenone introduces significant steric hindrance , restricting the conformational freedom of the enolate intermediate.

This steric bulk increases the activation energy required for the nucleophilic attack on the benzaldehyde carbonyl. When the primary forward reaction is slowed, competing side reactions dominate the system [1]:

  • Cannizzaro Reaction: In the presence of strong base and delayed enolate attack, benzaldehyde disproportionates into benzyl alcohol and benzoic acid, consuming your starting material.

  • Michael Addition: The newly formed 2'-methoxychalcone is an excellent Michael acceptor. If unreacted enolate is still present, it will attack the β-carbon of the chalcone, forming unwanted 1,5-dicarbonyl byproducts.

  • Reversible Aldol Equilibrium: The initial formation of the β-hydroxy ketone is reversible. If water is abundant in the solvent (e.g., aqueous ethanol), the equilibrium resists the final, irreversible dehydration step.

Reaction_Pathway K 2-Methoxyacetophenone (Sterically Hindered) E Enolate Intermediate K->E Base (OH⁻) Deprotonation A Benzaldehyde Cannizzaro Benzyl Alcohol + Benzoate (Cannizzaro) A->Cannizzaro Excess Base (Side Reaction) Aldol β-Hydroxy Ketone (Aldol Adduct) E->Aldol + Benzaldehyde Nucleophilic Attack Chalcone (2E)-1-(2-Methoxyphenyl)- 3-phenylprop-2-en-1-one (Target) Aldol->Chalcone - H₂O Dehydration Michael 1,5-Dicarbonyl (Michael Adduct) Chalcone->Michael + Enolate (Side Reaction)

Fig 1: Mechanistic pathway of 2'-methoxychalcone synthesis and competing side reactions.

Troubleshooting Guides (FAQs)

Q1: My TLC shows significant unreacted 2-methoxyacetophenone and benzaldehyde after 24 hours of reflux. How can I drive the reaction to completion?

Answer: The reaction has likely stalled at the reversible aldol addition phase due to solvent dilution and steric hindrance.

  • The Fix: Transition from solution-phase synthesis to solvent-free mechanochemical grinding [2]. By eliminating the solvent, you maximize the localized concentration of the reactants. The frictional energy from grinding overcomes the steric barrier of the 2'-methoxy group, and the absence of a bulk solvent prevents the hydration of the intermediate, driving the equilibrium irreversibly toward the dehydrated chalcone.

Q2: The crude product forms a stubborn, gummy oil instead of precipitating as a crystalline solid. What causes this, and how is it resolved?

Answer: Chalcones frequently "oil out" in ethanolic solutions when the mixture is supersaturated or when trace side-products (like benzyl alcohol from the Cannizzaro reaction) act as plasticizers, preventing crystal lattice formation.

  • The Fix: This is a nucleation issue. First, ensure a self-validating in-process control: verify the disappearance of the benzaldehyde carbonyl stretch (~1700 cm⁻¹) via FT-IR. If the reaction is complete, dissolve the oil in a minimum amount of hot ethanol, add a few drops of water until slightly cloudy, and seed with a pure crystal of 2'-methoxychalcone. Alternatively, switch to micellar-mediated synthesis (using CTAB), which promotes controlled, high-purity precipitation directly from the aqueous phase [3].

Q3: NMR analysis of my crude mixture shows a high proportion of 1,5-dicarbonyl compounds. Why is this forming?

Answer: You are observing the Michael addition byproduct. This occurs when the enolate of 2-methoxyacetophenone attacks the conjugated double bond of your already-formed chalcone [1].

  • The Fix: This is caused by prolonged reaction times in the presence of excess base or an excess of the ketone. Ensure strict 1:1 stoichiometry between the ketone and aldehyde. Reduce the base concentration (e.g., from 20% NaOH to 10% NaOH) and monitor the reaction strictly via TLC (Hexane:EtOAc 8:2). Quench the reaction immediately with dilute HCl once the starting materials are consumed.

Troubleshooting_Tree Start In-Process Control: TLC / NMR Analysis Q1 Issue: Unreacted Starting Materials? Start->Q1 Q2 Issue: Oily/Gummy Crude Product? Start->Q2 Q3 Issue: High Michael Adduct Formation? Start->Q3 Sol1 Action: Switch to Solvent-Free Grinding Q1->Sol1 Yes Sol2 Action: Seed Crystals or Micellar (CTAB) Media Q2->Sol2 Yes Sol3 Action: Strict 1:1 Stoichiometry & Reduce Base Conc. Q3->Sol3 Yes

Fig 2: Decision tree for troubleshooting low yields in 2'-methoxychalcone synthesis.

Advanced Yield Optimization Workflows

To guarantee high yields and scientific integrity, utilize one of the following self-validating protocols. Both methods are designed to overcome the specific steric limitations of the 2'-methoxy group.

Protocol A: Solvent-Free Mechanochemical Grinding (Green Chemistry)

This method utilizes mechanical friction and high localized concentrations to force the reaction to completion, typically increasing yields by 20-30% compared to conventional reflux[2].

  • Equimolar Preparation: In a clean, dry agate mortar, add 10 mmol of 2-methoxyacetophenone (1.50 g) and 10 mmol of benzaldehyde (1.06 g).

  • Catalyst Addition: Add 2.5 mmol of solid NaOH (0.1 g) directly to the mixture.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle.

    • Self-Validation Step: The physical state of the mixture will act as your reaction indicator. It will initially form a wet paste. As the aldol condensation proceeds and dehydration occurs, water is released and absorbed by the solid base, transforming the mixture into a dry, pale-yellow powder within 10–15 minutes.

  • Workup: Suspend the resulting solid in 50 mL of ice-cold distilled water to dissolve the NaOH catalyst. Filter the precipitate under a vacuum, wash with cold water until the filtrate is neutral (pH 7), and recrystallize from hot ethanol.

Protocol B: Micellar-Mediated Synthesis (CTAB)

Surfactants like Cetyltrimethylammonium bromide (CTAB) form micelles in water, acting as nanoreactors. The hydrophobic core concentrates the benzaldehyde and 2-methoxyacetophenone, while the cationic surface attracts OH⁻ ions, drastically lowering the activation energy[3].

  • Surfactant Preparation: Dissolve 0.05 g of CTAB in 20 mL of distilled water in a 50 mL round-bottom flask to form a micellar solution.

  • Reactant Addition: Add 5 mmol of 2-methoxyacetophenone and 5 mmol of benzaldehyde to the solution. Stir for 5 minutes to allow the reactants to partition into the hydrophobic micelle cores.

  • Base Catalysis: Add 1 mL of 10% aqueous NaOH dropwise. Stir the emulsion vigorously at room temperature for 3–4 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active spot for benzaldehyde (Rf ~0.6) disappears.

  • Isolation: The highly pure 2'-methoxychalcone will precipitate directly out of the micellar solution. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data Summary

The table below synthesizes the expected performance metrics of various synthetic strategies for 2'-methoxychalcone, allowing you to select the optimal method based on your laboratory's constraints.

Synthesis MethodologyCatalyst / MediumAvg. Reaction TimeExpected Yield (%)Key Mechanistic Advantage
Conventional Reflux NaOH / Ethanol12 - 24 hours45 - 55%Standard baseline; prone to side reactions and oiling out.
Solvent-Free Grinding Solid NaOH / None10 - 15 minutes75 - 85%Overcomes steric hindrance via high localized concentration [2].
Micellar-Mediated NaOH / CTAB (aq)3 - 4 hours80 - 90%Cationic micelle surface attracts OH⁻, accelerating enolate attack [3].
Microwave-Assisted NaOH / Ethanol2 - 5 minutes70 - 80%Rapid dielectric heating provides the necessary activation energy [4].

References

  • BenchChem Technical Support Team.Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. BenchChem.
  • AIP Publishing.Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Conference Proceedings.
  • The Journal of Organic Chemistry.Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications.
  • Arkivoc.Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells. Arkat USA.

optimizing reaction time for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one synthesis. This resource is designed for researchers, synthetic chemists, and drug development professionals seeking to resolve kinetic bottlenecks, eliminate side reactions, and maximize yields during Claisen-Schmidt condensations.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind reaction parameters, providing you with self-validating protocols and data-driven troubleshooting strategies.

I. Mechanistic Overview & Pathway Analysis

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one typically relies on a base-catalyzed Claisen-Schmidt condensation between 2-methoxyacetophenone and benzaldehyde [1]. While traditional reflux methods are standard, they often suffer from prolonged reaction times (4–24 hours) and competing side reactions.

ClaisenSchmidt A 2-Methoxyacetophenone (Ketone) C Enolate Intermediate (Nucleophile) A->C Deprotonation B Base Catalyst (NaOH / KOH) B->C OH- abstracts α-proton E Tetrahedral Alkoxide C->E Nucleophilic Attack D Benzaldehyde (Electrophile) D->E Carbonyl C F β-Hydroxy Ketone (Aldol Adduct) E->F Protonation (H2O) G (2E)-1-(2-Methoxyphenyl)- 3-phenylprop-2-en-1-one F->G Dehydration (-H2O) (Rate-Limiting)

Claisen-Schmidt condensation pathway for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one.

II. Quantitative Optimization Data

To optimize reaction times, we must evaluate alternative activation methods. The table below synthesizes quantitative data comparing traditional reflux against modern, accelerated methodologies [1][2][3][4].

MethodologyCatalystSolvent SystemTemperatureReaction TimeAvg. YieldPrimary Advantage
Conventional Reflux KOH (10%)Ethanol70°C4 – 24 h9% – 59%Standard baseline
Solvent-Free Grinding KOH (Solid)NoneAmbient50 min32% – 80%Eliminates solvent waste
Microwave-Assisted NaOH (60%)THF / EthanolMicrowave (40W)3 min >85% Extreme kinetic acceleration
Lewis Acid Catalysis BiCl₃ (10 mol%)None140°C20 minHighAvoids base-sensitive issues
Micellar Media NaOHWater + CTABAmbient24 h~85%Suppresses Michael adducts

III. Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Below are the two most efficient methodologies for synthesizing the target chalcone.

Protocol A: Microwave-Assisted Synthesis (Ultra-Fast)

Microwave irradiation leverages dielectric heating to rapidly overcome the activation energy barrier of the dehydration step, reducing reaction time from hours to minutes [1].

  • Reagent Preparation: In a 25 mL Erlenmeyer flask, combine 2-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol). Self-Validation: Ensure exact 1:1 stoichiometry to prevent excess aldehyde from undergoing the Cannizzaro reaction.

  • Catalyst & Solvent: Add 4.0 mL of Tetrahydrofuran (THF) and 1.0 mL of 60% aqueous NaOH. Agitate until visually uniform.

  • Irradiation: Subject the mixture to microwave irradiation at 40 Watts for exactly 3 minutes. Caution: Do not exceed 40W to prevent solvent bumping and thermal degradation.

  • Quenching & Workup: Cool the mixture to room temperature. Acidify dropwise with dilute HCl (2N) until the pH reaches ~6.0. Causality: Acidification neutralizes the base, halting retro-aldol reactions and stabilizing the enone system [5].

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

Protocol B: Solvent-Free Mechanochemical Grinding (Green Chemistry)

Mechanochemistry relies on frictional heating and highly concentrated localized reacting zones [2].

  • Preparation: Place 2-methoxyacetophenone (5 mmol) and benzaldehyde (5 mmol) into an agate mortar.

  • Catalysis: Add 1 pellet (~0.5 g) of solid KOH.

  • Grinding: Grind the mixture vigorously with a pestle for 40–50 minutes at ambient temperature. Self-Validation: The mixture will transition from a paste to a solid yellow mass, indicating the formation of the chalcone.

  • Workup: Suspend the solid mass in ice-cold water, neutralize with dilute HCl, filter, and recrystallize from methanol/water.

MicrowaveWorkflow Step1 1. Stoichiometric Mixing Step2 2. THF + 60% NaOH Addition Step1->Step2 Step3 3. Microwave Irradiation (40W, 3m) Step2->Step3 Step4 4. Dilute HCl Quenching (pH 6) Step3->Step4 Step5 5. Filtration & Recrystallization Step4->Step5

Workflow for the microwave-assisted synthesis of 2-methoxychalcone derivatives.

IV. Troubleshooting & FAQs

Q1: I am using the traditional reflux method, but TLC shows incomplete conversion even after 12 hours. How can I optimize the reaction time without switching to a microwave? Answer: Prolonged reaction times in reflux are often due to poor enolate generation or a stalled dehydration step. To optimize kinetically without a microwave:

  • Shift the Equilibrium: The dehydration of the β-hydroxy ketone is reversible. Use a Dean-Stark apparatus with a solvent like toluene (and a catalytic acid like p-TSA instead of base) to azeotropically remove water, driving the reaction forward.

  • Increase Base Concentration: Switch from 10% NaOH to a stronger base system like KOH in methanol, or use a phase-transfer catalyst (e.g., TEBA) if solubility is hindering the reaction rate.

Q2: My reaction yields a significant amount of side products, specifically identified via NMR as a Michael addition adduct. What causes this and how do I prevent it? Answer: Causality: The Michael adduct forms when the unreacted 2-methoxyacetophenone enolate acts as a Michael donor and attacks the β-carbon of your newly formed (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (the Michael acceptor) [3].

  • Solution 1 (Stoichiometry): Ensure you are not using an excess of the ketone. A slight excess of benzaldehyde (1.05 eq) can ensure all enolate is consumed by the aldol addition before it can attack the chalcone.

  • Solution 2 (Micellar Media): Transition to a micellar reaction medium using Cetyltrimethylammonium bromide (CTAB) in water. The compartmentalization of the chalcone inside the hydrophobic core of the micelles protects the double bond from further nucleophilic attack by enolates in the aqueous phase [3].

Q3: After the reaction is complete, my product fails to precipitate out of the ethanol solution, resulting in poor isolated yields. How can I force precipitation? Answer: The 2-methoxy substitution increases the lipophilicity and solubility of the chalcone in organic solvents like ethanol.

  • Actionable Step: Do not rely solely on cooling. Quench the reaction by pouring the ethanolic mixture into a 3x volume of crushed ice-water containing dilute HCl (to reach pH 5-6) [5]. The sudden increase in solvent polarity (water) combined with the protonation of any residual enolates will drastically reduce the chalcone's solubility, forcing immediate crystallization.

Q4: How do I ensure I am synthesizing the (2E)-isomer and not the (Z)-isomer? Answer: The Claisen-Schmidt condensation is under thermodynamic control. The (2E)-isomer is significantly lower in energy due to minimized steric hindrance between the 2-methoxyphenyl and phenyl rings.

  • Validation: You can validate stereoselectivity via ¹H-NMR. Look for the α,β-unsaturated vinylic protons. The (E)-isomer will display a coupling constant (J) of approximately 15.0–16.0 Hz, whereas the (Z)-isomer would show a J value of 10.0–12.0 Hz [5]. Keeping the reaction temperature below 70°C prevents unwanted thermal isomerization.

V. References

  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates. Journal of Chemical Health Risks. Available at:[Link]

  • Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings. Available at:[Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. Available at:[Link]

  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Synthetic Communications (Taylor & Francis). Available at:[Link]

separating (E) and (Z) isomers of 1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating (E) and (Z) Isomers of 1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

For: Researchers, scientists, and drug development professionals From: Gemini, Senior Application Scientist

Introduction: The Challenge of Chalcone Isomer Separation

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of (E) and (Z) geometric isomers of 1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, a member of the chalcone family.

Chalcones, characterized by their α,β-unsaturated ketone core, are pivotal precursors in flavonoid biosynthesis and exhibit a wide array of biological activities.[1] The geometry of the double bond gives rise to (E) (trans) and (Z) (cis) isomers. The (E) isomer is typically more thermodynamically stable and predominates in synthetic preparations.[2] However, the (Z) isomer, often formed via photoisomerization, can possess distinct biological properties, making the effective separation and characterization of each isomer critical for drug discovery and development.[3]

This guide is structured to address the practical challenges you may encounter, moving from initial separation strategy to troubleshooting and final analysis.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized my chalcone. How do I generate the (Z) isomer for separation?

The thermodynamically stable (E)-isomer is the major product of a typical Claisen-Schmidt condensation.[3] To generate a separable mixture, you must induce photoisomerization.

Protocol 1: Photoisomerization to Generate (Z)-Isomer

  • Dissolution: Prepare a stock solution of your synthesized (E)-chalcone in a suitable solvent like methanol or acetonitrile.

  • Irradiation: Expose the solution to UV light. A lamp with a wavelength of 350-365 nm is often effective.[4] Alternatively, exposure to daylight can also induce isomerization, though it may be slower.[3]

  • Monitoring: The optimal exposure time should be determined experimentally. Monitor the process by taking aliquots at various time points (e.g., 30, 60, 120 minutes) and analyzing them by Thin Layer Chromatography (TLC) or HPLC to observe the appearance of the second isomer.

  • Protection: Once a desirable ratio is achieved, protect the solution from light using amber vials or by working in a darkened area to prevent the less stable (Z)-isomer from reverting to the (E)-form.[5]

Q2: What is the fundamental principle for separating (E) and (Z) chalcone isomers?

Separation relies on the difference in polarity between the two isomers.

  • (E)-isomer (trans): This isomer has a more linear, planar structure. It is generally less polar.

  • (Z)-isomer (cis): Steric hindrance between one of the aromatic rings and the carbonyl group forces the molecule into a non-planar conformation.[2] This disruption in planarity typically makes the (Z) isomer more polar.[3]

This polarity difference is exploited in chromatographic techniques.

Caption: Polarity differences between (E) and (Z) isomers drive separation.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for preparative separation of chalcone isomers.[5]

Q3: My isomers are not separating on a silica gel column. What should I do?

This is a common issue that can be resolved by systematic optimization. Poor separation is often due to an inappropriate mobile phase polarity.[6]

Troubleshooting Workflow

ChromatographyTroubleshooting Start Problem: Poor or No Separation CheckTLC Analyze by TLC: Rf values too high/low? Start->CheckTLC AdjustPolarity Adjust Mobile Phase Polarity CheckTLC->AdjustPolarity Yes TryGradient Still Poor Separation? Try Gradient Elution CheckTLC->TryGradient No (Spots are close) RfHigh Rf > 0.5 (Eluting too fast) AdjustPolarity->RfHigh RfLow Rf < 0.1 (Sticking to column) AdjustPolarity->RfLow DecreasePolarity Decrease Polarity (e.g., Increase Hexane %) AdjustPolarity->DecreasePolarity If Rf is too high IncreasePolarity Increase Polarity (e.g., Increase Ethyl Acetate %) AdjustPolarity->IncreasePolarity If Rf is too low DecreasePolarity->CheckTLC IncreasePolarity->CheckTLC Isocratic Isocratic elution failed TryGradient->Isocratic Gradient Implement Shallow Gradient TryGradient->Gradient Yes Success Separation Achieved TryGradient->Success No (Separation OK) ChangeSolvent Consider Different Solvent System (e.g., Hexane/Dichloromethane) Gradient->ChangeSolvent ChangeSolvent->Success

Caption: A decision-making workflow for optimizing column chromatography.

Step-by-Step Protocol: Optimizing Separation

  • TLC Analysis (Mandatory First Step): Before running a column, always optimize the solvent system using TLC. The ideal system will give good separation with the lower-eluting spot having an Rf value of approximately 0.2-0.3.[6] For 1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, start with a hexane/ethyl acetate system.

  • Adjust Polarity:

    • If isomers elute too quickly (high Rf): Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane relative to ethyl acetate).[6]

    • If isomers elute too slowly (low Rf): Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[6]

  • Try a Different Solvent System: If adjusting the ratio of hexane/ethyl acetate doesn't provide selectivity, a change in solvent can help. For instance, substituting ethyl acetate with dichloromethane can alter the interactions and improve separation.[6]

  • Implement Gradient Elution: If the isomers are very close in polarity, an isocratic (single solvent ratio) elution may not be sufficient. A shallow gradient, where the polarity is increased slowly over the course of the separation, can effectively resolve such compounds.[6]

IssueCauseRecommended Solution
No Separation Mobile phase polarity is incorrect.Optimize solvent system using TLC. Start with Hexane:Ethyl Acetate (9:1) and adjust ratio.[6]
Tailing Peaks Strong interaction with acidic silica; column overload.Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize acidic sites. Reduce the amount of sample loaded.
Compound Stuck Sample precipitated on loading; mobile phase too weak.Load the sample dissolved in the mobile phase (wet loading). If stuck, try eluting with a stronger solvent like dichloromethane/methanol.[6]

Troubleshooting Guide: Isomer Stability

Q4: I successfully isolated the (Z)-isomer, but my NMR analysis shows it's converting back to the (E)-isomer. Why is this happening?

The (Z)-isomer is thermodynamically less stable and can revert to the (E)-form. This process is often catalyzed by three main factors:

  • Light: Ambient laboratory light can provide the energy for cis-to-trans isomerization.[4]

  • Heat: (Z)-chalcones are often thermally unstable.[4]

  • Acid/Base: Traces of acid or base from synthesis or workup can catalyze the isomerization.[4][5]

Preventative Measures:

  • Work in Dim Light: Perform all purification and handling steps in a darkened fume hood or use amber glassware.[5]

  • Avoid Heat: Evaporate solvents under reduced pressure at low temperatures (e.g., on a rotovap without excessive heating).[4]

  • Ensure Neutrality: Thoroughly wash your crude product to remove any residual acid or base catalyst before purification.

  • Proper Storage: Store the purified (Z)-isomer in the dark, at a low temperature, and dissolved in a neutral solvent.

Analytical Characterization

Q5: How can I definitively confirm the identity of my separated (E) and (Z) isomers?

¹H NMR spectroscopy is the most powerful tool for this purpose. The key diagnostic is the coupling constant (J) between the two vinylic protons (H-α and H-β).[1]

Caption: ¹H NMR coupling constants are definitive for isomer assignment.

¹H NMR Data Comparison for Chalcone Isomers

Proton SignalCharacteristic (E)-IsomerCharacteristic (Z)-IsomerRationale
H-α Doublet, upfield of H-βDoubletThe carbonyl group deshields the β-position.
H-β Doublet, downfield of H-αDoubletElectron-withdrawing effect of the carbonyl group.
J (Hα-Hβ) 15 - 16 Hz [2][7]~8 - 12 Hz [2][7]The dihedral angle in the (E) isomer is ~180°, leading to a large coupling constant. The ~0° angle in the (Z) isomer results in a smaller constant. This is the most reliable parameter.[2]

Protocol 2: Sample Preparation for NMR Analysis

  • Weighing: Accurately weigh 5-10 mg of the purified isomer.[7]

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately determine the coupling constants.

Advanced Separation: High-Performance Liquid Chromatography (HPLC)

For analytical quantification or challenging small-scale separations, HPLC is the method of choice.[3]

Q6: What are the best starting conditions for separating my chalcone isomers using HPLC?

Both normal-phase and reversed-phase HPLC can be effective. Reversed-phase is more common.

Typical HPLC Separation Conditions

ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Stationary Phase C18 (nonpolar)Silica (polar)
Mobile Phase Acetonitrile / Water or Methanol / Water[3]n-Hexane / Isopropanol or n-Hexane / Ethyl Acetate[3]
Elution Order 1. (Z)-isomer (more polar) 2. (E)-isomer (less polar)[3]1. (E)-isomer (less polar) 2. (Z)-isomer (more polar)[3]
Detection UV-Vis, typically 280-370 nm[3]UV-Vis, typically 280-370 nm[3]

For particularly difficult separations, specialized columns such as those with a phenyl or pentafluorophenyl (PFP) stationary phase can offer different selectivity through π-π interactions.[6] For separating diastereomers that are difficult to resolve on standard columns, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity.[8][9]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy.
  • BenchChem. (2025). A Comparative NMR Analysis of Cis and Trans Chalcone Isomers.
  • Yalçın, S. M. (2021). Diasterieomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. Adıyaman Üniversitesi Bilimsel Araştırma Projeleri Dergisi, 11(1), 205-214. [Link]

  • BenchChem. (2025).
  • Cirilli, R., Ferretti, R., De Santis, E., Gallinella, B., Zanitti, L., & La Torre, F. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. Journal of Chromatography A, 1190(1-2), 95–101. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Selective cis-Chalcone Synthesis.
  • DergiPark. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. [Link]

Sources

troubleshooting low melting point of synthesized 2'-methoxychalcone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully driven the Claisen-Schmidt condensation to completion, only to be left with an intractable oil or a crystalline solid with a severely depressed melting point.

While the base-catalyzed synthesis of 2'-methoxychalcone from 2-methoxyacetophenone and benzaldehyde is thermodynamically favorable, the isolation of a pure product with a sharp melting point (typically a 1–2 °C range) requires strict control over reaction kinetics and purification thermodynamics. A depressed or broad melting point is a colligative property—a direct physical manifestation of a disrupted crystal lattice caused by chemical impurities or trapped solvent.

Below is an in-depth, self-validating guide to diagnosing and resolving low melting points in your 2'-methoxychalcone synthesis.

Diagnostic Workflow: Isolating the Root Cause

Before altering your synthetic route, you must determine whether the melting point depression is caused by chemical impurities (side products/unreacted reagents) or physical impurities (residual solvent).

G Start Measured MP < Literature Value (Broad/Depressed Range) TLC Perform TLC Analysis (Hexane:EtOAc 9:1) Start->TLC Decision Are multiple spots observed under UV? TLC->Decision ChemImp Yes: Chemical Impurities (Unreacted SMs, Side Products) Decision->ChemImp Yes PhysImp No: Physical Impurities (Residual Solvent/Water) Decision->PhysImp No Recryst Recrystallize from Hot Ethanol (Max 50°C) ChemImp->Recryst Dry Dry in Vacuum Desiccator (Avoid Oven Heating) PhysImp->Dry Recryst->Dry Success Re-test Melting Point (Target: Sharp <2°C Range) Dry->Success

Diagnostic flowchart for isolating the root cause of melting point depression.

Mechanistic Causality of Melting Point Depression

Understanding why your melting point is failing dictates how you fix the protocol.

  • Plasticization by Liquid Precursors: Both 2-methoxyacetophenone and benzaldehyde are liquids at room temperature. If the reaction does not reach 100% conversion, trace amounts of these liquid organics become trapped in the chalcone's crystal lattice. They act as plasticizers, drastically lowering the melting point and causing the product to "oil out" instead of crystallizing[1].

  • Incomplete Dehydration: The Claisen-Schmidt reaction proceeds via an initial aldol addition followed by dehydration[2]. If the base concentration is too low or the reaction is quenched prematurely, the intermediate β-hydroxy ketone remains, broadening the melting range.

  • Side Reactions: In the presence of a strong base, the highly enolizable 2-methoxyacetophenone can undergo self-condensation, while benzaldehyde can undergo the Cannizzaro reaction to form benzyl alcohol (a liquid) and benzoic acid[3]. Furthermore, Michael addition of the ketone enolate to the newly formed chalcone can create complex 1,5-diketone impurities[3].

  • Solvent Entrapment via Thermal Collapse: Chalcones generally possess relatively low melting points (often between 55–75 °C depending on the specific isomer)[4],[5]. Drying the purified product in an oven set too close to its melting point causes the crystals to partially melt and permanently trap residual ethanol/water[5].

Quantitative Impurity Analysis

Table 1: Impact of Common Impurities on 2'-Methoxychalcone Melting Point

Impurity ProfilePhysical State at RTTypical TLC Rf (Hexane:EtOAc 9:1)Effect on Melting Point (ΔT)Resolution Strategy
2-Methoxyacetophenone Liquid~0.45Severe depression (>10 °C), oily productTriturate with ice-cold hexanes
Benzaldehyde Liquid~0.55Severe depression (>10 °C), almond odorEnsure slight excess of ketone, wash
Aldol Intermediate Solid/OilLower than productModerate depression (5–8 °C), broad rangeExtend reaction time, ensure sufficient base
Residual Ethanol/Water LiquidN/A (Evaporates)Mild depression (2–5 °C), sweatingVacuum desiccation for 24h

Standardized Self-Validating Protocol

To guarantee a sharp melting point, abandon generic procedures and utilize this self-validating workflow designed specifically to suppress impurities.

Phase 1: Reaction Setup & Controlled Catalysis

  • In a round-bottom flask, dissolve 2-methoxyacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in absolute ethanol[3].

    • Causality: A slight stoichiometric excess of the non-enolizable benzaldehyde ensures complete consumption of the ketone, minimizing its self-condensation[3].

  • Cool the mixture to 0–5 °C in an ice bath.

  • Add 40% aqueous KOH or NaOH dropwise with vigorous stirring[2].

    • Causality: Dropwise addition controls the exothermic aldol addition. Thermal spikes can trigger the Cannizzaro reaction of benzaldehyde, yielding liquid benzyl alcohol that will severely depress the final melting point[3].

Phase 2: In-Process Validation 4. Stir the reaction at room temperature for 4–12 hours. 5. Perform TLC analysis using a Hexane:Ethyl Acetate (9:1) mobile phase[5].

  • Causality: Do not proceed to workup until the limiting reagent is consumed. Because acetophenone and chalcone derivatives have similar Rf values, strictly monitor the disappearance of starting materials under a 254 nm UV lamp[5].

Phase 3: Isolation & Thermodynamic Purification 6. Pour the reaction mixture into crushed ice and acidify slightly with dilute HCl[1].

  • Causality: Neutralizing the base prevents retro-aldol reactions during isolation and ensures complete precipitation of the chalcone[3].

  • Filter the crude product and wash thoroughly with ice-cold water.

  • Recrystallization: Dissolve the crude solid in a minimum volume of ethanol heated to a maximum of 50 °C[5].

    • Causality: 2'-Methoxychalcone has a relatively low melting point[4]. Heating the solvent above 50 °C can cause the product to melt and "oil out" in the flask rather than crystallize[5].

  • Cool slowly to room temperature, then transfer to a refrigerator (4 °C). Scratch the flask walls with a glass rod to induce crystallization[1],[5].

  • Drying: Dry the purified crystals in a vacuum desiccator at room temperature.

    • Causality: Never dry low-melting chalcones in a heated oven. Heating near the melting point causes the crystals to collapse, permanently trapping residual ethanol and water[5].

Targeted Troubleshooting FAQs

Q: My crude 2'-methoxychalcone is a sticky oil instead of a solid. How do I induce crystallization? A: This issue typically arises from unreacted starting materials. Because both 2-methoxyacetophenone and benzaldehyde are liquids, even trace amounts act as plasticizers, depressing the melting point of the chalcone below room temperature and causing it to oil out[1]. Resolution: Remove all solvent under reduced pressure. Add a small volume of ice-cold hexanes and vigorously triturate (scratch the inside of the flask with a glass rod)[1],[5]. The hexanes will selectively dissolve the unreacted liquid organics, allowing the pure chalcone to precipitate as a solid.

Q: TLC shows complete reaction, but my melting point is still 5 °C lower than the literature value. What went wrong? A: If chemical purity is confirmed by TLC, the melting point depression is almost certainly caused by trapped residual solvent (ethanol or water). Because chalcones have low melting points, researchers often mistakenly dry them in an oven at 50–60 °C[5]. This melts the crystals and permanently traps the solvent. Resolution: Always dry low-melting chalcones in a vacuum desiccator at room temperature for at least 24 hours.

Q: I am seeing multiple spots on my TLC and my product has a very broad melting range. How do I suppress these side reactions? A: Multiple spots indicate the formation of side products, which disrupt the crystal lattice and broaden the melting range. Common side reactions in Claisen-Schmidt condensations include Michael addition (where the enolate of the ketone adds to the newly formed chalcone) and the Cannizzaro reaction[3]. Resolution: To suppress these pathways, ensure strict temperature control during base addition (keep it at 0–5 °C initially) and avoid using a massive excess of strong base[3].

References

  • [4] In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates | Source: jchr.org | 4

  • [1] Technical Support Center: Optimizing Chalcone Synthesis | Source: benchchem.com | 1

  • [5] Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate | Source: rsc.org | 5

  • [3] Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis | Source: benchchem.com | 3

  • [2] AIM: TO SYNTHESIZE CHALCONE FROM BENZALDEHYDE. RECORD MELTING POINT AND YIELD OF PRODUCT | Source: globalconference.info |2

Sources

Technical Support Center: Purification of 2'-Methoxychalcone and Removal of Unreacted Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting the isolation and purification of 2'-methoxychalcone following a Claisen-Schmidt condensation.

Introduction

Synthesizing 2'-methoxychalcone via the base-catalyzed Claisen-Schmidt condensation of 2'-methoxyacetophenone and benzaldehyde is a foundational reaction in medicinal chemistry[1]. However, achieving a high-purity product is frequently complicated by the persistence of unreacted benzaldehyde[2]. This technical guide provides field-proven, self-validating protocols to selectively remove benzaldehyde and its oxidative byproducts, ensuring high scientific integrity in your downstream biological assays.

Section 1: Frequently Asked Questions (FAQs) – The Science of Separation

Q1: Why does unreacted benzaldehyde persist in my crude 2'-methoxychalcone, and why is it problematic? A1: The Claisen-Schmidt condensation is an equilibrium-driven process. Even with a slight excess of the acetophenone derivative or prolonged reaction times, trace amounts of benzaldehyde often remain[3]. Benzaldehyde is a lipophilic liquid (bp 178 °C) that can coat the precipitated chalcone, causing it to appear as a sticky, yellow oil or paste rather than a crystalline solid. Furthermore, benzaldehyde is highly prone to auto-oxidation upon exposure to air, converting into benzoic acid, which introduces a secondary acidic impurity into your product[4].

Q2: What is the most selective chemical method for removing benzaldehyde without degrading the chalcone? A2: The industry standard is a liquid-liquid extraction utilizing a saturated aqueous4[4]. The bisulfite anion acts as a strong nucleophile, selectively attacking the unhindered, highly electrophilic carbonyl carbon of benzaldehyde. This reversible reaction forms an α-hydroxy sulfonate salt (a "bisulfite adduct")[5]. Because this adduct is ionic, it partitions entirely into the aqueous phase[6]. Crucially, the carbonyl group of 2'-methoxychalcone is part of an extended α,β-unsaturated conjugated system, which significantly reduces its electrophilicity, rendering it unreactive to sodium bisulfite under these conditions.

Q3: Can I rely solely on recrystallization to remove the benzaldehyde? A3: While 6 is a highly effective polishing step for chalcones[6], relying on it exclusively when large amounts of benzaldehyde are present can lead to "oiling out" (where the product separates as a liquid rather than crystallizing). It is best practice to perform a chemical wash to remove the bulk of the aldehyde and benzoic acid, followed by recrystallization to achieve >99% purity[6].

Section 2: Troubleshooting Guides & Experimental Protocols

Issue 1: The crude product smells strongly of almonds and remains oily.

Root Cause: High concentration of residual benzaldehyde preventing crystallization. Solution: Protocol A – Sodium Bisulfite Wash Causality & Validation: This protocol is a self-validating system; the disappearance of the characteristic almond odor from the organic layer confirms the successful sequestration of the aldehyde[7].

  • Dissolution: Dissolve the crude 2'-methoxychalcone in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel[4].

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution[4].

  • Agitation: Stopper the funnel and shake vigorously for 3–5 minutes. (Causality note: Vigorous shaking is required to maximize the interfacial surface area between the aqueous and organic layers, driving the biphasic adduct formation).

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the water-soluble benzaldehyde-bisulfite adduct[6]. Drain and discard the aqueous layer[5].

  • Verification: Repeat the bisulfite wash until the organic layer no longer smells of benzaldehyde.

Issue 2: The product shows a broad OH stretch on IR or acidic impurities on NMR.

Root Cause: Auto-oxidation of unreacted benzaldehyde into benzoic acid[4]. Solution: Protocol B – Basic Aqueous Wash

  • Neutralization: To the organic layer from Protocol A, add a 5–10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)[4].

  • Extraction: Shake vigorously, venting frequently to release any CO₂ gas (if using carbonate). The base deprotonates the benzoic acid, forming water-soluble sodium benzoate[4].

  • Separation: Drain the aqueous layer. Wash the organic layer once with brine (saturated NaCl) to remove residual water and break any emulsions[6].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[6].

Issue 3: Trace impurities remain, or the melting point is depressed.

Root Cause: Minor organic impurities or trapped solvent molecules. Solution: Protocol C – Recrystallization

  • Dissolution: Place the solid from Protocol B in an Erlenmeyer flask. Add a minimal amount of boiling 95% ethanol until the solid just dissolves[6].

  • Cooling: Allow the solution to cool slowly to room temperature to form a saturated solution, then place in an ice bath for 15–30 minutes to maximize crystal yield[6]. (Causality note: Slow cooling promotes the formation of a pure crystal lattice, excluding impurities like trace benzaldehyde into the mother liquor).

  • Isolation: Collect the pure 2'-methoxychalcone crystals via vacuum filtration using a Büchner funnel, wash with ice-cold ethanol, and dry under vacuum[6].

Section 3: Quantitative Data & Method Comparison

To assist in experimental design, the following table summarizes the key purification strategies for 2'-methoxychalcone:

Purification MethodTarget ImpurityMechanism of ActionEfficiency / PurityScalability
Sodium Bisulfite Wash Unreacted BenzaldehydeNucleophilic addition forming a water-soluble adduct[5]High (>95% removal in 2 washes)Excellent (10 mg to >1 kg)
Basic Aqueous Wash Benzoic Acid (Oxidation byproduct)Acid-base neutralization forming sodium benzoate[4]High (>99% removal)Excellent
Recrystallization (EtOH) Trace organics, color bodiesDifferential solubility based on temperature[6]Very High (Yields >99% pure chalcone)Good (Best for >100 mg scale)
Column Chromatography 2'-MethoxyacetophenoneDifferential adsorption to silica gel stationary phase[6]HighModerate (Solvent intensive)

Section 4: Visualizations

The following diagrams illustrate the logical flow and chemical mechanisms underpinning the purification of 2'-methoxychalcone.

G Crude Crude Reaction Mixture (Chalcone + Benzaldehyde) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Crude->Dissolve Bisulfite Wash with Saturated NaHSO3 (aq) Dissolve->Bisulfite Split1 Phase Separation Bisulfite->Split1 Aq1 Aqueous Layer (Bisulfite Adduct) Split1->Aq1 Discard Org1 Organic Layer (Chalcone + Benzoic Acid) Split1->Org1 Keep BasicWash Wash with 5% Na2CO3 (aq) (Removes Benzoic Acid) Org1->BasicWash Split2 Phase Separation BasicWash->Split2 Aq2 Aqueous Layer (Sodium Benzoate) Split2->Aq2 Discard Org2 Organic Layer (Purified Chalcone) Split2->Org2 Keep Crystallize Recrystallization (Hot Ethanol) Org2->Crystallize Pure Pure 2'-Methoxychalcone Crystallize->Pure

Caption: Workflow for the purification of 2'-methoxychalcone from crude mixtures.

Mechanism BA Unreacted Benzaldehyde (Lipophilic, Liquid) Reaction Nucleophilic Addition (Reversible) BA->Reaction NaHSO3 NaHSO3 (aq) (Sodium Bisulfite) NaHSO3->Reaction Adduct Bisulfite Adduct (Water-Soluble Salt) Reaction->Adduct Shifts to aqueous phase Chalcone 2'-Methoxychalcone (Unreactive to NaHSO3) Chalcone->Chalcone Remains in organic phase

Caption: Logic of selective benzaldehyde removal via sodium bisulfite adduct formation.

Section 5: References

  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates Journal of Chemical Health Risks (JCHR) [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure MDPI[Link]

  • Forming the sodium bisulfite adduct of Benzaldehyde ScienceMadness Discussion Board[Link]

Sources

Technical Support Center: Recrystallization of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of impure (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one via recrystallization. This chalcone, a member of the flavonoid family, often requires effective purification after synthesis to remove starting materials and by-products.[1] This guide combines foundational principles with practical, field-proven protocols and troubleshooting advice to enable the consistent recovery of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding solvent selection for the recrystallization of chalcones.

Q1: What are the ideal properties of a recrystallization solvent for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one?

The selection of an appropriate solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • Differential Solubility: The chalcone should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[2] This temperature-dependent solubility gradient is the basis for purification.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).[2]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of the chalcone to prevent the compound from melting in the hot solvent and separating as an oil ("oiling out") instead of crystallizing.[1][3]

  • Inertness: The solvent must not react chemically with the chalcone.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[1]

Q2: What is the most common and effective starting solvent for recrystallizing chalcones?

For many chalcone derivatives, 95% ethanol is the most widely reported and effective single solvent for recrystallization.[3][4][5][6] Its polarity is well-suited for the α,β-unsaturated ketone structure of chalcones, often providing the necessary differential solubility.[3] It is an excellent starting point for any new chalcone purification.

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system, or binary solvent system, is necessary when no single solvent provides the ideal solubility characteristics.[2][3] This situation typically arises under two conditions:

  • The chalcone is extremely soluble in a potential solvent, even at low temperatures, leading to poor recovery.

  • The chalcone is poorly soluble in a potential solvent, even at its boiling point, requiring an impractically large volume of solvent.

Q4: How do I select a suitable mixed-solvent pair?

A mixed-solvent system consists of a "good" solvent, in which the chalcone is highly soluble, and a "poor" or "anti-solvent," in which the chalcone is poorly soluble.[2] The key requirement is that the two solvents must be fully miscible with each other. A common and highly effective pair for chalcones is ethanol (good solvent) and water (poor solvent) .[1][7] The general procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy (the point of saturation).[2]

Section 2: Solvent Selection and Experimental Protocols

Systematic Approach to Solvent Selection

The following workflow provides a logical pathway for identifying an optimal recrystallization solvent system for your chalcone.

Recrystallization_Workflow start_node Crude Chalcone test_single Test Solubility in Hot Ethanol start_node->test_single Start with most common solvent process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node decision_solubility Dissolves when hot? Insoluble when cold? test_single->decision_solubility single_solvent_protocol Protocol 1: Single-Solvent Recrystallization decision_solubility->single_solvent_protocol Yes test_mixed Select Miscible Solvent Pair (e.g., Ethanol/Water) decision_solubility->test_mixed No troubleshoot Proceed to Troubleshooting Guide if issues like 'oiling out' or low yield occur. single_solvent_protocol->troubleshoot mixed_solvent_protocol Protocol 2: Mixed-Solvent Recrystallization test_mixed->mixed_solvent_protocol mixed_solvent_protocol->troubleshoot

Caption: A systematic approach to selecting a suitable solvent system.

Table of Potential Recrystallization Solvents

The table below summarizes common solvents used for chalcone recrystallization.

SolventBoiling Point (°C)Polarity (Relative)Role & Suitability for Chalcones
Ethanol (95%) 78HighPrimary Choice. Widely effective as a single solvent for many chalcones.[2][5]
Methanol 65HighGood alternative to ethanol, especially for more polar chalcones. Lower boiling point can be advantageous to prevent oiling out.[2]
Ethyl Acetate 77MediumCan be a good single solvent or used as the "good" solvent in a pair with hexane.[8]
Acetone 56HighOften too effective as a solvent (high solubility even when cold), but can be a "good" solvent in a mixed system.[3]
Water 100Very HighUsed exclusively as the "poor" or "anti-solvent" with miscible organic solvents like ethanol or acetone, as chalcones are generally insoluble in water.[2]
Hexane / Heptane 69 / 98Very LowUsed as the "poor" solvent with less polar "good" solvents like ethyl acetate or dichloromethane to precipitate nonpolar chalcones.[2][8]

Solvent property data sourced from multiple chemical resources.[9]

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol describes the general procedure using the most common solvent, ethanol.

  • Dissolution: Place the crude (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one in an Erlenmeyer flask. Add a boiling chip. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is just fully dissolved.[10] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Work quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[3][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities from the mother liquor.[10]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. A desiccator or vacuum oven can be used to accelerate drying.

Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water

This protocol is ideal if the chalcone is too soluble in hot ethanol for good recovery.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude chalcone in the absolute minimum amount of boiling ethanol, as described in Protocol 1, Step 1.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add water (the "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy or turbid.[2] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.[3] This ensures the chalcone is fully dissolved at the elevated temperature in the new solvent mixture.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath as described in Protocol 1, Step 3.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, but use an ice-cold ethanol/water mixture (in the same proportion as the final recrystallization mixture) for washing the crystals.[1]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of chalcones.

Q1: My compound "oiled out," separating as a liquid instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the concentration of impurities significantly depresses the melting point.[2][3] The compound melts instead of crystallizing. Here are several corrective strategies:

  • Re-heat and Add Solvent: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[2]

  • Lower the Cooling Temperature Gradually: Avoid transferring the hot flask directly to an ice bath. Allow for a very slow cooling period at room temperature.[3]

  • Change Solvents: Select a new solvent with a lower boiling point.[3]

  • Modify Mixed-Solvent Addition: In a mixed-solvent system, try adding the "poor" solvent at a slightly lower temperature (i.e., remove the flask from the heat source before adding the anti-solvent).

Q2: I have a very low yield of purified crystals. What are the common causes and solutions?

A2: Low recovery is a frequent issue with several potential causes:

  • Excess Solvent: This is the most common error. Using too much solvent prevents the solution from becoming sufficiently saturated upon cooling, leaving a large portion of your product in the mother liquor.[2][3] Solution: Evaporate some of the solvent by gently heating the solution and then attempt to re-cool and crystallize.[3]

  • Premature Crystallization: During an optional hot filtration step, the product may have crystallized on the filter paper or in the funnel stem. Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated, and perform the filtration as quickly as possible.[2][3]

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Solution: Ensure the flask spends adequate time (at least 20-30 minutes) in an ice-water bath.

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

A3: A lack of crystal formation indicates that the solution is not supersaturated. This can be induced through several methods:

  • Reduce Solvent Volume: The solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent to increase the solute concentration, then re-cool.[1]

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][11]

  • Add a Seed Crystal: If you have a small, pure crystal of the chalcone from a previous batch, add it to the cold solution. This seed crystal acts as a template for other molecules to crystallize upon.[1][2]

Q4: My final product is still colored. How can I remove colored impurities?

A4: Persistent color can often be removed with activated charcoal.

  • Dissolve the impure chalcone in the minimum amount of hot solvent.

  • Remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal's large surface area.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Allow the filtrate to cool and crystallize as usual. Note: Using too much charcoal can adsorb your desired product, leading to a significant reduction in yield.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021).
  • Royal Society of Chemistry. (n.d.).
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
  • Chegg. (2026).
  • Smolecule. (2023). (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
  • PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.
  • Reddit. (2022).
  • BenchChem. (2025).
  • Chegg. (2020).
  • Royal Society of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • University Website. (n.d.).
  • ResearchGate. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.
  • Reddit. (2023).
  • SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.
  • ResearchGate. (n.d.). (PDF)
  • University Website. (2022). Properties of Common Organic Solvents.
  • BenchChem. (2025). Solubility of 2-Methoxyadamantane in Organic Solvents: A Technical Guide.

Sources

stability of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one under UV light

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting UV Stability of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Welcome to the Technical Support Center for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (commonly referred to as 2'-methoxychalcone). As a potent synthetic chalcone derivative, this compound is widely utilized in drug development and materials science[1]. However, its α,β-unsaturated carbonyl scaffold makes it highly photoresponsive. This guide provides researchers with authoritative, field-proven troubleshooting strategies to manage its stability under ultraviolet (UV) and ambient light.

Mechanistic Insight: The Causality of Photochemical Instability

The core instability of 2'-methoxychalcone arises from its central carbon-carbon double bond, which undergoes reversible E/Z (trans/cis) photoisomerization[2]. Upon absorption of a UV photon (typically in the 340–365 nm range), the molecule is excited from its ground state (S0) to an excited singlet state (S1)[2][3]. This excitation reduces the double-bond character, allowing free rotation around the α,β bond before relaxing into the sterically hindered, but photochemically accessible, Z-isomer[4].

While the E-isomer is thermodynamically stable due to extended planar conjugation, UV exposure rapidly drives the system toward a Photostationary State (PSS)[2]. Furthermore, irradiation at shorter wavelengths (e.g., 254 nm) or prolonged UV exposure can trigger irreversible [2+2] photocycloaddition (photodimerization) or complete structural degradation[5][6].

PhotochemicalPathway E_isomer E-Isomer (Ground State S0) Excited Excited Singlet State (S1) E_isomer->Excited UV Light (340-365 nm) Dimer Photodimerization / Degradation E_isomer->Dimer 254 nm / Prolonged UV Excited->E_isomer Relaxation Z_isomer Z-Isomer (Ground State S0) Excited->Z_isomer Isomerization Z_isomer->Dimer 254 nm / Prolonged UV

Photochemical pathways of 2'-methoxychalcone under UV irradiation.

Troubleshooting Guide & FAQs

Q1: Why does the UV-Vis absorbance of my 2'-methoxychalcone solution decrease over time on the bench? A1: This is a classic symptom of E→Z photoisomerization induced by ambient laboratory lighting or UV exposure[4]. The E-isomer possesses a high molar extinction coefficient due to its planar structure, which maximizes π-electron conjugation across the two aromatic rings. When it isomerizes to the Z-form, steric hindrance between the 2-methoxyphenyl and phenyl rings forces the molecule out of planarity. This loss of conjugation results in a hypsochromic (blue) shift and a hypochromic effect (reduced absorbance)[7][8].

Q2: How can I differentiate between benign E-Z isomerization and irreversible photodegradation? A2: You must perform a time-resolved UV-Vis spectroscopic analysis. If the spectral curves at different irradiation times intersect at distinct, sharp isosbestic points, the transformation is a clean E→Z isomerization without side reactions[5]. If the isosbestic points are absent or the overall baseline elevates, your compound is undergoing photodegradation or dimerization[5]. For definitive proof, run a 1H-NMR: the E-isomer vinylic protons appear as doublets with a large coupling constant (J ≈ 15-16 Hz), whereas the Z-isomer shows a smaller coupling constant (J ≈ 10-12 Hz)[8].

Q3: What is the Photostationary State (PSS) and why does it compromise my biological assays? A3: The PSS is the dynamic equilibrium where the rates of the forward (E→Z) and reverse (Z→E) photoisomerization reactions are equal under continuous irradiation[2]. Because biological receptors and enzymes have strict stereochemical requirements, the Z-isomer often exhibits drastically different (or zero) pharmacological activity compared to the E-isomer. If your compound reaches an uncontrolled PSS during an assay, your IC50 values will be artificially skewed[8].

TroubleshootingWorkflow Start Observe UV-Vis Spectral Shift Analyze Run Time-Resolved UV-Vis & 1H-NMR Start->Analyze Investigate Isomer Isosbestic Points Present (E-Z Isomerization) Analyze->Isomer Mass Conserved Degrade Loss of Chromophore (Photodegradation) Analyze->Degrade Mass Altered Action1 Calculate PSS & Shield Light Isomer->Action1 Proceed Action2 Purify & Store in Amber Vials Degrade->Action2 Proceed

Analytical workflow for diagnosing UV-induced instability in chalcones.

Quantitative Data Summaries

To assist in your analytical validation, the following tables summarize the expected quantitative shifts during the photoisomerization of methoxy-substituted chalcones.

Table 1: Typical UV-Vis Spectral Properties of Chalcone Isomers [2][5][7]

IsomerPlanarityConjugationTypical λmax (nm)Molar Absorptivity (ε) Trend
(2E)-Isomer HighExtended~340 nmHigh (Maximized π-π* transition)
(2Z)-Isomer Low (Steric clash)Disrupted~270-280 nmSignificantly Reduced

Table 2: Photostationary State (PSS) Dynamics under 365 nm UV [2][4]

ParameterObservation / Value
Excitation Wavelength 365 nm
Time to PSS (in solution) ~60 seconds (solvent dependent)
Thermal Back-Relaxation (Z to E) Very slow to zero at room temperature
Isosbestic Points Typically observed around 276 nm

Experimental Protocols (Self-Validating Systems)

Protocol 1: Controlled Photoisomerization Assay & PSS Determination Purpose: To quantify the exact E/Z ratio of your specific batch under your laboratory's lighting conditions to validate assay integrity.

  • Preparation: Dissolve the purified (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one in a highly pure, UV-transparent solvent (e.g., spectroscopic grade chloroform or acetonitrile) to a concentration of 5 × 10⁻⁵ M[5]. Perform this step in a dark room using red light.

  • Baseline Measurement: Transfer the solution to a quartz cuvette. Record the initial UV-Vis absorption spectrum (200–500 nm) to establish the pure E-isomer baseline[2].

  • Irradiation: Place the cuvette at a fixed distance from a 365 nm UV light source (e.g., 1 mW/cm² intensity)[5].

  • Monitoring: Irradiate the sample for 10-second intervals. After each interval, immediately record the UV-Vis spectrum[4].

  • Validation: Continue the cycle until the absorption spectra perfectly overlap across three consecutive readings. This indicates the Photostationary State (PSS) has been reached[2]. Calculate the conversion efficiency based on the decrease in the 340 nm peak.

Protocol 2: Handling and Storage to Prevent UV Degradation Purpose: To maintain the structural integrity of the compound during long-term storage and active benchwork.

  • Solid-State Storage: Store the lyophilized powder in tightly sealed amber glass vials. Flush the vial with inert gas (Argon or Nitrogen) to prevent oxidative degradation, and store at -20°C[9].

  • Solution Handling: Once dissolved, the compound is exponentially more sensitive to photoisomerization[4]. All stock solutions must be prepared in actinic (amber) glassware or tubes wrapped completely in aluminum foil[9].

  • Assay Execution: During biological or chemical assays, minimize the exposure time to ambient fluorescent lights. If prolonged incubation is required, ensure the incubation chambers are completely opaque.

References

  • Yuvaraj A. R. et al. "Light Induced Properties of Chalcones Correlated with Molecular Structure and Photophysical Properties for Permanent Optical Storage Device.
  • "Photochemical Transformation of Chalcone Deriv
  • "Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi
  • "Application Notes and Protocols for Chalcone Photoisomeriz
  • "In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candid
  • "Kinetic and Mechanistic Observations on the Photoinduced Isomerization reaction of Organometallic Chalcones.
  • "Photochemical Transformations of Chalcone-Vitamin E Hybrids." SciELO México.
  • "2-Trifluoromethyl-2'-methoxychalcone Formul
  • "chalcone: Topics by Science.gov." Science.gov.

Sources

Validation & Comparative

1H NMR spectral analysis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural Verification of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one via


H NMR 

In drug discovery, the chalcone scaffold (1,3-diphenylprop-2-en-1-one) is a privileged pharmacophore known for its broad-spectrum antibacterial, anti-inflammatory, and anticancer activities[1][2]. The introduction of a methoxy group at the 2'-position (ortho to the carbonyl) to form (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (commonly known as 2'-methoxychalcone) significantly alters the molecule's steric profile and electronic distribution.

This guide objectively compares the


H NMR spectral performance of 2'-methoxychalcone against its unsubstituted parent analog and evaluates optimal solvent systems to provide researchers with a self-validating framework for structural elucidation.

Spectral Comparison: Target Scaffold vs. Parent Chalcone

To understand the diagnostic power of


H NMR for this scaffold, we must compare the target molecule against the unsubstituted parent chalcone. The addition of the 2'-methoxy group induces profound mesomeric (+M) and steric effects that serve as built-in verification markers for successful synthesis[3].
Quantitative Chemical Shift Comparison (in CDCl )
Structural FeatureParent Chalcone

(ppm)
2'-Methoxychalcone

(ppm)
Shift Difference (

)
Diagnostic Implication
Methoxy (-OCH

)
N/A3.92 (s, 3H)N/ADirect confirmation of etherification[3].
Alkene H-

7.82 (d,

Hz)
8.12 (d,

Hz)
+0.30 (Downfield) Steric forcing of s-cis conformation[3].
Alkene H-

7.54 (d,

Hz)
7.62 (d,

Hz)
+0.08 (Downfield)Proximity to the electron-withdrawing carbonyl.
A-Ring H-3' ~7.50 (m)6.95 (d,

Hz)
-0.55 (Upfield) Strong +M shielding effect from ortho-methoxy[3].
Mechanistic Causality of Spectral Shifts
  • Trans-Geometry Validation (The

    
    -Coupling Rule):  The defining feature of the (2E) configuration is the large scalar coupling constant between the alkene protons (H-
    
    
    
    and H-
    
    
    ). Based on the Karplus relationship, a dihedral angle of ~180° strictly dictates a
    
    
    -value between 15.5 and 16.0 Hz[1][3]. Any deviation below 14 Hz strongly suggests contamination with the (Z)-isomer or a misassigned aromatic multiplet.
  • The Ortho-Steric Deshielding Effect: In 2'-methoxychalcone, H-

    
     is pushed significantly downfield to 8.12 ppm[3]. Causality: The bulky ortho-methoxy group sterically clashes with the alkene, forcing the enone system into a rigid s-cis conformation. This spatial arrangement locks H-
    
    
    
    directly within the deshielding anisotropic cone of the carbonyl group.
  • Mesomeric Shielding: The oxygen atom of the methoxy group donates electron density into the A-ring via resonance (+M effect). This dramatically increases electron density at the ortho and para positions, shielding H-3' and shifting its resonance upfield to ~6.95 ppm[3].

Electronic_Effects Root 2'-Methoxy Substitution Steric Steric Hindrance (Ortho Effect) Root->Steric Electronic +M Mesomeric Effect (Electron Donating) Root->Electronic Conform s-cis Conformation Dominance Steric->Conform Shift2 Shielding of H-3'/H-5' (Upfield Shift) Electronic->Shift2 Shift1 Deshielding of H-beta (Downfield Shift) Conform->Shift1

Mechanistic pathway of steric and electronic effects induced by the 2'-methoxy group on the chalcone scaffold.

Analytical Environment Comparison: CDCl vs. DMSO-d

Selecting the correct deuterated solvent is critical for resolving the complex B-ring (phenyl) multiplets.

  • CDCl

    
     (Chloroform-d):  The industry standard for chalcones. It provides excellent solubility and sharp linewidths. The non-polar nature of CDCl
    
    
    
    minimizes solvent-solute interactions, preserving the intrinsic intramolecular hydrogen bonding and conformational states[1][3].
  • DMSO-d

    
     (Dimethyl Sulfoxide-d
    
    
    
    ):
    Recommended only if the chalcone is heavily functionalized with hydroxyl groups (e.g., for biotransformation studies)[4]. DMSO-d
    
    
    is a strong hydrogen-bond acceptor. While it shifts exchangeable protons downfield, its high viscosity can broaden the fine splitting of the A-ring multiplets, obscuring the critical
    
    
    -couplings needed to verify the substitution pattern.

Verdict: For the structural verification of the highly lipophilic (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, CDCl


  is the superior analytical environment.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following


H NMR acquisition workflow incorporates internal validation checks at every stage.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 10–15 mg of highly purified 2'-methoxychalcone in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Validation Check: The TMS peak must be set to exactly 0.00 ppm. If the residual CHCl

    
     peak deviates from 7.26 ppm after TMS calibration, it indicates localized magnetic susceptibility issues or concentration-dependent shifting.
    

Step 2: Probe Tuning and Field Locking

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl

    
    .
    
  • Validation Check: A stable lock level ensures that field drift during the acquisition will not artificially broaden the 15.9 Hz trans-alkene doublets.

Step 3: Shimming and Acquisition

  • Perform gradient shimming (TopShim or equivalent) on the Z-axis.

  • Acquire the spectrum using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If broader, the shimming is inadequate and the fine multiplet structures of the B-ring will merge.

Step 4: Processing and Integration

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Manually phase the spectrum to ensure all peaks have a purely absorptive Lorentzian line shape.

  • Integrate the methoxy singlet at 3.92 ppm and set the value to exactly 3.00. The integration of the H-

    
     doublet at 8.12 ppm must subsequently read 1.00 ± 0.05.
    

NMR_Workflow A Sample Prep (10-15 mg) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Acquisition (400/500 MHz, zg30) B->C D Processing (FT, Phase, Baseline) C->D E Spectral Analysis (Integration, J-coupling) D->E

Step-by-step workflow for 1H NMR acquisition and spectral processing of chalcone derivatives.

References

  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candid
  • Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo.
  • Effect of Sunlight-Induced Isomerisation on the Biotransformation of 4′-Hydroxychalcones by Yarrowia lipolytica KCh 71. MDPI.
  • In Silico Study, Synthesis and Biological Activity of Chalcone Derivatives as Antibacterial Candidates (Extended D

Sources

UV-Vis absorption maxima of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Absorption Maxima of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one: A Comparative Technical Guide

Introduction (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as 2'-methoxychalcone, is a critical synthetic intermediate and bioactive scaffold in drug development. For researchers characterizing this molecule, UV-Vis spectroscopy provides rapid, non-destructive structural validation. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. Here, we will objectively compare the UV-Vis performance of 2'-methoxychalcone against alternative chalcone derivatives, detail the mechanistic causality behind its spectral shifts, and provide a self-validating experimental workflow.

Mechanistic Causality: The Photophysics of 2'-Methoxychalcone

Chalcones possess a cross-conjugated


-unsaturated ketone system that typically yields two distinct UV-Vis absorption bands[1]:
  • Band I (310–390 nm): Corresponds to the

    
     transition of the entire conjugated cinnamoyl system (Ring B + the enone bridge)[2].
    
  • Band II (220–270 nm): Corresponds to the

    
     transition of the benzoyl system (Ring A + the carbonyl group)[2].
    

In 2'-methoxychalcone, the methoxy group is positioned ortho to the carbonyl on Ring A. This specific substitution drives two competing photophysical effects:

  • Electronic (+M) Resonance: The oxygen lone pairs donate electron density into the benzoyl system. This inherently lowers the energy gap for the

    
     transition, promoting a bathochromic (red) shift compared to the unsubstituted parent molecule[3].
    
  • Steric Hindrance: The bulky ortho-methoxy group clashes with the alkene protons, forcing the carbonyl group slightly out of coplanarity with Ring A. This reduced planarity decreases orbital overlap, which typically lowers the molar absorptivity (

    
    ) of Band II and restricts the extent of the bathochromic shift compared to para-substituted alternatives[3].
    

Comparative UV-Vis Performance Data

To contextualize the performance and identification of 2'-methoxychalcone, we must compare its absorption maxima with unsubstituted and alternatively substituted chalcones. The table below summarizes the spectral shifts caused by different substitution patterns.

CompoundSubstitution PatternBand II (

)
Band I (

)
Solvent
Unsubstituted ChalconeNone~226 nm~310 nmEthanol
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one Ring A, ortho (2'-OMe) ~240–248 nm ~315–325 nm Ethanol
4-MethoxychalconeRing B, para (4-OMe)~236 nm~350 nmEthanol
4,4'-Dihydroxy-2'-methoxychalconeMixed (4,4'-diOH, 2'-OMe)~275 nm~370.5 nmMethanol

Observation: Moving the methoxy group from the sterically hindered 2' position (Ring A) to the unhindered 4 position (Ring B) significantly extends the conjugation length without breaking planarity, pushing Band I from ~320 nm up to 350 nm.

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate artifacts (such as aggregate formation or detector saturation), the following protocol employs a self-validating Beer-Lambert linearity check[2].

Materials: 2'-methoxychalcone (purity


 98%), HPLC-grade Ethanol or Methanol, Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 1.0 mg of 2'-methoxychalcone in 1.0 mL of HPLC-grade ethanol to create a 1 mg/mL stock solution. Sonicate for 2 minutes to ensure complete dissolution[2].

  • Serial Dilution (The Validation Step): Prepare three working concentrations: 2 µg/mL, 5 µg/mL, and 10 µg/mL. Causality: Testing multiple concentrations ensures the absorbance remains below 1.0 AU, preventing detector non-linearity, and confirms that

    
     does not artificially shift due to concentration-dependent 
    
    
    
    stacking.
  • Baseline Correction: Fill a clean quartz cuvette with pure ethanol. Run a baseline scan from 200 nm to 500 nm to subtract solvent noise[2].

  • Spectral Acquisition: Scan each working solution from 200 nm to 500 nm.

  • Data Validation: Plot the absorbance at Band I (~320 nm) against the three concentrations. A perfectly linear plot (

    
    ) validates that the system is free of optical artifacts and the recorded 
    
    
    
    is accurate.

Experimental Workflow Visualization

UV_Vis_Workflow cluster_bands N1 Sample Preparation (2'-Methoxychalcone) N2 Serial Dilution (2, 5, 10 µg/mL in EtOH) N1->N2 N3 Baseline Correction (Solvent Auto-Zero) N2->N3 N4 UV-Vis Spectral Scan (200 - 500 nm) N3->N4 N5 Band II (~240 nm) Benzoyl System N4->N5 N6 Band I (~320 nm) Cinnamoyl System N4->N6 N7 Self-Validation (Beer-Lambert Linearity Check) N5->N7 N6->N7

Logical workflow for the self-validating UV-Vis characterization of 2'-methoxychalcone.

References

  • Title: ULTRAVIOLET ABSORPTION OF SUBSTITUTED PHENYL AND POLYCYCLIC ARYL CHALCONES Source: Canadian Science Publishing URL: 3

  • Title: A Chalcone and Two Related Flavonoids Released from Alfalfa Roots Induce nod Genes of Rhizobium meliloti Source: ResearchGate URL: 4

  • Title: 4'-Hydroxy-2,4-dimethoxychalcone Protocols Source: BenchChem URL: 2

Sources

Mechanistic Grounding: The Causality of 2'-Methoxychalcone Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2'-Methoxychalcone

As drug development increasingly leverages the antimicrobial and anticancer properties of flavonoid precursors, the precise structural elucidation of chalcones has become a critical analytical workflow. Unlike closed-ring flavonoids (e.g., luteolin) which predominantly undergo Retro-Diels-Alder (RDA) fragmentation[1], open-chain chalcones exhibit distinct gas-phase behaviors driven by the cleavage of their α,β-unsaturated carbonyl systems[2].

This guide provides an objective comparison of analytical platforms—Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS)—for the characterization of 2'-methoxychalcone (C₁₆H₁₄O₂). By examining the causality behind its fragmentation patterns, we establish a self-validating framework for its accurate identification.

To optimize an MS method, one must first understand the intrinsic chemical drivers of the analyte. 2'-methoxychalcone features a methoxy group on the A-ring, positioned ortho to the carbonyl group. This specific spatial arrangement dictates its fragmentation hierarchy:

  • Direct α,β-Cleavage: The most thermodynamically favorable pathway is the cleavage of the C-C bonds flanking the enone system. Because the A-ring contains the methoxy substitution, cleavage yields a methoxybenzoyl cation (A-ring fragment) at m/z 135, and an unsubstituted styryl cation (B-ring fragment) at m/z 103[3].

  • Radical Loss via Ortho-Effect: The proximity of the 2'-methoxy group to the carbonyl oxygen facilitates the facile loss of a methyl radical (CH₃•, -15 Da). This forms a highly stable, resonance-stabilized oxonium ion intermediate.

  • Proton-Transport Catalysis (ESI specific): In soft ionization, ortho-substituted chalcones can undergo unique gas-phase rearrangements. While B-ring ortho-methoxy chalcones are known to undergo Nazarov cyclization followed by ketene loss[4], A-ring ortho-methoxy chalcones strongly favor the aforementioned methyl radical loss and subsequent carbon monoxide (-28 Da) elimination.

Fragmentation M Protonated 2'-Methoxychalcone [M+H]+ m/z 239 LossCH3 Radical Loss [M+H - CH3•]+• m/z 224 M->LossCH3 -CH3• (15 Da) A_ring A-ring Cleavage (Methoxybenzoyl) [C8H7O2]+ m/z 135 M->A_ring α-cleavage B_ring B-ring Cleavage (Styryl) [C8H7]+ m/z 103 M->B_ring β-cleavage A_ring_CO CO Elimination [C7H7O]+ m/z 107 A_ring->A_ring_CO -CO (28 Da)

Caption: Primary gas-phase fragmentation pathways of protonated 2'-methoxychalcone.

Platform Comparison: ESI-QqQ-MS vs. GC-EI-MS

When selecting an analytical platform for chalcone profiling, the choice of ionization source fundamentally alters the spectral output.

  • ESI-QqQ-MS (Soft Ionization): Operates via protonation ([M+H]⁺ m/z 239). The low internal energy imparted during ionization means the intact molecule is highly abundant. Fragmentation is strictly controlled via Collision-Induced Dissociation (CID) in Q2, making it ideal for targeted quantitation (MRM mode).

  • GC-EI-MS (Hard Ionization): Operates via electron ejection (M⁺• m/z 238). The 70 eV electron beam imparts massive internal energy, leading to extensive, reproducible, and spontaneous fragmentation without the need for a collision cell[3].

Table 1: Quantitative Fragmentation Comparison for 2'-Methoxychalcone

Fragment AssignmentNeutral LossESI-MS/MS (m/z)GC-EI-MS (m/z)Mechanistic Driver
Intact Precursor N/A239 [M+H]+238 [M]+•Protonation (ESI) vs. Electron Ejection (EI)
Methyl Radical Loss -CH₃• (15 Da)224223Ortho-methoxy instability; forms stable oxonium
A-ring Cleavage Varies135135Cleavage of α,β-bond; yields methoxybenzoyl cation
B-ring Cleavage Varies103103Cleavage of α,β-bond; yields styryl cation
CO Loss (from A-ring) -CO (28 Da)107107Contraction of the benzoyl ring post-cleavage

Data synthesis derived from established chalcone fragmentation behaviors[2][3].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify that the system is performing within acceptable tolerances before proceeding to sample analysis.

Protocol A: LC-ESI-MS/MS (Targeted MRM Analysis)

Objective: High-sensitivity detection and structural confirmation of 2'-methoxychalcone in complex matrices.

  • Sample Preparation & Mobile Phase Causality:

    • Action: Prepare samples in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Why: FA acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state required for positive-mode ESI. Methanol provides lower surface tension than acetonitrile, optimizing droplet desolvation in the ESI source.

  • System Suitability Test (Self-Validation):

    • Action: Inject an unsubstituted chalcone standard (MW 208).

    • Validation Check: Verify the presence of the m/z 209 → 105 transition. If the m/z 105 peak (unsubstituted benzoyl cation) is absent, the collision energy (CE) calibration is drifting, and the system must be retuned before analyzing the methoxy derivative.

  • MS/MS Tuning & Acquisition:

    • Action: Set Q1 to isolate m/z 239.0.

    • Action: Apply a CE ramp (10–40 eV) using Argon as the collision gas in Q2.

    • Why: Lower CE (15 eV) will favor the loss of the methyl radical (m/z 224). Higher CE (25-30 eV) is required to break the carbon skeleton and yield the A-ring (m/z 135) and B-ring (m/z 103) fragments.

  • Data Interpretation:

    • Action: Calculate the ion ratio of m/z 135 to m/z 103. Consistent ratios across biological replicates confirm the identity of the 2'-isomer, distinguishing it from 4'-methoxychalcone (which yields different relative abundances due to the lack of the ortho-effect).

Protocol B: GC-EI-MS (Library-Matching & Structural Profiling)

Objective: Unambiguous structural confirmation utilizing standard 70 eV fragmentation libraries.

  • Derivatization (Optional but Recommended):

    • Action: While 2'-methoxychalcone is volatile enough for direct GC, analyzing complex mixtures may require silylation (e.g., BSTFA) to cap any co-extracted hydroxylated chalcones.

    • Why: Prevents active site adsorption in the GC liner, ensuring sharp, Gaussian peak shapes for all analytes.

  • Thermal Gradient Causality:

    • Action: Use a fused silica capillary column (e.g., DB-5MS). Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Why: The rigid, conjugated structure of chalcones results in high boiling points. A rapid ramp minimizes band broadening while ensuring the analyte elutes before thermal degradation occurs.

  • Ionization and Detection:

    • Action: Maintain the EI source at 250°C with an electron energy of exactly 70 eV.

    • Validation Check: The spectrum must show a robust M⁺• at m/z 238. The presence of m/z 223 (M-15) confirms the intact methoxy group prior to skeletal fragmentation[3].

Workflow Prep Sample Prep (0.1% FA in MeOH) Validate System Suitability (Chalcone Std) Prep->Validate LC UHPLC Separation (C18 Column) Validate->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Q1 Q1 Isolation (m/z 239) ESI->Q1 Q2 Q2 CID (Argon, 15-30 eV) Q1->Q2 Q3 Q3 Detection (Fragment Scan) Q2->Q3

Caption: Self-validating experimental workflow for LC-ESI-MS/MS analysis of chalcones.

References

  • George, M., et al. "Gas-phase nazarov cyclization of protonated 2-methoxy and 2-hydroxychalcone: An example of intramolecular proton-transport catalysis." Journal of the American Society for Mass Spectrometry, 2009. Available at: [Link]

  • Itagaki, Y., et al. "The Mass Spectra of Chalcones, Flavones and Isoflavones." Bulletin of the Chemical Society of Japan, 1966. Available at: [Link]

  • MDPI. "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results." Molecules, 2022. Available at:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Methoxy-Substituted Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chalcone Scaffold in Drug Discovery

Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, characterized by two aromatic rings (Ring A and Ring B) linked by an


-unsaturated carbonyl system. As an Application Scientist evaluating hit-to-lead optimization, one of the most reliable strategies for tuning the bioactivity of chalcones is the systematic addition of methoxy (–OCH₃) groups.

Methoxy substitutions act as electron-donating groups (EDGs) that alter the molecule's lipophilicity, electron density, and steric profile. This guide objectively compares how specific methoxy substitution patterns dictate target selectivity—shifting the compound's performance from potent anticancer agents (via tubulin or K-Ras inhibition) to neuroprotective and anti-inflammatory candidates.

Mechanistic SAR: Decoding Methoxy Substitution Patterns

The 3,4,5-Trimethoxy Motif: Tubulin vs. K-Ras Targeting (Anticancer)

The trimethoxyphenyl motif is a highly validated pharmacophore in oncology, structurally mimicking the A-ring of natural antimitotic agents like Combretastatin A-4 and Colchicine[1].

  • Ring A 3',4',5'-Trimethoxy Substitution: When placed on Ring A, this motif primarily drives tubulin polymerization inhibition. These compounds bind to the colchicine binding site on

    
    -tubulin, preventing microtubule assembly and arresting cancer cells in the G2/M phase. Bioisosteres of 2',4',6'-trimethoxy-chalcones have demonstrated exceptional pan-cancer cytotoxicity, outperforming standard chemotherapeutics like Cisplatin in vitro[2].
    
  • Ring B 3,4,5-Trimethoxy Substitution: To bypass tubulin-related toxicity confounds, researchers have inverted the pharmacophore to Ring B. This specific SAR shift selectively targets oncogenic K-Ras signaling. Chalcones with a 3,4,5-trimethoxy motif on Ring B induce the mislocalization of K-Ras from the plasma membrane via PKC-mediated phosphorylation, effectively starving K-Ras-addicted cancer cells[1].

Dimethoxy and Monomethoxy Motifs: Neuroprotection and Inflammation

Reducing the number of methoxy groups fundamentally alters the pharmacological target:

  • 3',4'-Dimethoxy Substitution (Ring A): This pattern eliminates tubulin activity but creates a highly selective pocket fit for Monoamine Oxidase-B (MAO-B). When paired with an ortho-halogen on Ring B, 3',4'-dimethoxy chalcones exhibit nanomolar MAO-B inhibition, presenting a viable alternative to Selegiline for neurodegenerative diseases[3].

  • Monomethoxy Substitution: A single methoxy group (e.g., at the 3-position of Ring B) enhances the antioxidant and anti-inflammatory potential of the chalcone. These derivatives modulate inflammatory signaling by inhibiting NF-

    
    B activation and reducing COX-2 expression, showing comparable efficacy to NSAIDs like Ibuprofen[4].
    

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the potency of strategically substituted methoxy chalcones against clinical reference standards.

Chalcone DerivativeSubstitution PatternPrimary TargetIC₅₀ / PotencyReference Standard (IC₅₀)
Derivative 8 2',4',6'-Trimethoxy (Ring A)Pan-cancer (HeLa, A549)0.030 – 0.120 µMCisplatin (1.5 – 2.0 µM)
Compound 1 3,4,5-Trimethoxy (Ring B)Oncogenic K-RasHigh Emax / Low IC₅₀Salirasib (Standard K-Ras inhibitor)
Halogenated DM1 3',4'-Dimethoxy (Ring A)MAO-B Enzyme0.067 µMSelegiline (0.040 µM)
Compound 3K 3-Methoxy (Ring B)COX-2 / NO Production68% InhibitionIbuprofen (53% Inhibition)

Pharmacological & Experimental Workflows

SAR_Pathways Core Methoxy-Substituted Chalcone Core RingA Ring A Substitution (e.g., 3',4',5'-trimethoxy) Core->RingA RingB Ring B Substitution (e.g., 3,4,5-trimethoxy) Core->RingB Dimethoxy Dimethoxy Motif (e.g., 3',4'-dimethoxy) Core->Dimethoxy Tubulin Tubulin Polymerization Inhibition RingA->Tubulin Colchicine Site KRas Oncogenic K-Ras Mislocalization RingB->KRas PKC-mediated MAOB MAO-B Enzyme Inhibition Dimethoxy->MAOB High Selectivity Apoptosis Cancer Cell Apoptosis (G2/M Arrest) Tubulin->Apoptosis KRas->Apoptosis Neuro Neuroprotection MAOB->Neuro

Fig 1: Pharmacological pathways dictated by chalcone methoxy substitution patterns.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility in SAR development, the following protocols integrate built-in validation checkpoints.

Base-Catalyzed Claisen-Schmidt Condensation (Synthesis)

This is the gold-standard method for synthesizing methoxy chalcones.

Step-by-Step Methodology:

  • Preparation: Dissolve equimolar amounts (10 mmol) of the appropriately substituted methoxy-acetophenone and benzaldehyde in 20 mL of absolute ethanol.

    • Causality: Ethanol is a protic solvent that solubilizes both reactants but allows the less polar chalcone product to precipitate, driving the equilibrium forward via Le Chatelier's principle.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 5 mL of 40% aqueous NaOH dropwise over 15 minutes under vigorous magnetic stirring.

    • Causality: The strong base abstracts the

      
      -proton from the acetophenone to form a reactive enolate. Cooling is critical to suppress the Cannizzaro reaction of the benzaldehyde and prevent self-condensation.
      
  • Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

  • System Validation (Critical): Analyze the purified crystals via ¹H-NMR. The assay is self-validating only if a doublet is observed at ~7.4–7.8 ppm with a coupling constant (

    
    ) of 15–16 Hz. This confirms the exclusive formation of the trans (
    
    
    
    )
    
    
    -unsaturated ketone. A
    
    
    -value < 12 Hz indicates cis-isomer contamination due to improper thermal control.
High-Throughput Tubulin Polymerization Assay (In Vitro)

Used to validate the mechanism of action for 3,4,5-trimethoxy chalcones.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI.

    • Causality: GTP is strictly required for the thermodynamic stabilization of the growing microtubule lattice. DAPI acts as the fluorescent reporter; its quantum yield increases significantly when bound to the polymerized microtubule lattice.

  • Protein Addition: Add purified porcine brain tubulin (3 mg/mL) to a 96-well half-area plate pre-warmed to 37°C.

  • Compound Dosing: Immediately add the test methoxy-chalcone (10 µM).

  • Measurement: Read fluorescence (Excitation: 340 nm / Emission: 420 nm) every minute for 60 minutes at 37°C using a microplate reader.

  • System Validation (Critical): Every plate must include a vehicle control (DMSO), a polymerization enhancer (Paclitaxel, 10 µM), and a known inhibitor (Colchicine, 10 µM). The assay is self-validating only if the Paclitaxel control exhibits a sharp logarithmic increase in fluorescence and the Colchicine control remains at baseline. If the vehicle control fails to polymerize, the tubulin has degraded or the GTP has hydrolyzed, and the plate must be discarded.

Workflow Step1 Claisen-Schmidt Condensation Step2 Structural Validation (1H-NMR J=15-16Hz) Step1->Step2 Step3 Bioassay Screening (Tubulin / MAO-B) Step2->Step3 Step4 Hit-to-Lead Optimization Step3->Step4

Fig 2: Self-validating experimental workflow from chemical synthesis to bioassay screening.

References

1.4. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - MDPI - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAK5IPtX71FwwQObUPyVyWQqIEkp6Iu54_YPjIdL94Wukkqs5Rfp5TjbjvuweEohNxWw9XlS6DGMlH3TfZ-eVDgdWWre9hBk9CVOAIrYJALzy32pedQIO6LXSsjy7DayWDjg==]

1.5. Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI - mdpi.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06lvs5c1MlahZfLquSEh7Y8oZFpmuEObJ5iC-byRZv78SdBBYrMOhKZamuzl_Z-LGjJNDe2iOH4CzS8EwShcHurEysudt_U8mxMBgs3uUzx6_jQ3y9UHh6xCHR8GA8DM4iQ==]

1.7. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoZVhK66bfT8nbTT_7ao2ObImvfWh8Q8qSieDMDKuahosgaUMf4JQWKhYm2VGUU0IWsmn7mFJ3KXnyF-Jn--f0rASWAhrsDvoWmdprRmwFgcaE17m9_IsK6mp9Jw4A_4_bBEOxiuuwlj93hQ==]

1.9. Synthesis of flavonoid derivatives as anti-rheumatoid arthritis agent: A systematic literature review and meta-analyses - Journal of Applied Pharmaceutical Science - japsonline.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNLj5zHqEi25s9Tlq5PrcdN7hbCJUvvHv0lZMH0dgcZfkQ1YIseqYnvAI8As2zf2btPL2kHVJvs9rXi45bDSW-QkmHabObhkiW1DKhdRaRm1IJqtgSVqhU8qQvOQTicYzvIlneyHt0mB5SsHDymolV8nhm]

Sources

Predictive Accuracy in Structural Elucidation: A Comparative Guide to 13C NMR Prediction for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing chalcone derivatives, accurate structural elucidation is a critical bottleneck. The molecule (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (commonly known as 2'-methoxychalcone) presents a unique analytical challenge due to its highly conjugated


-unsaturated carbonyl system and the steric hindrance introduced by the ortho-methoxy group.

This guide objectively compares the performance of three leading


C NMR prediction methodologies—ChemDraw Professional (Empirical Additivity) , Mnova NMRPredict (Machine Learning/HOSE) , and Gaussian 16 (Quantum Mechanical DFT) —against experimental ground-truth data. By analyzing the causality behind prediction deviations, this guide empowers scientists to select the most reliable software for complex conjugated scaffolds.

The Mechanistic Challenge: Conjugation and Steric Clash

Chalcones are characterized by two aromatic rings linked by a three-carbon ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-unsaturated carbonyl system. In a perfectly planar conformation, extended conjugation shields the carbonyl carbon. However, in 2'-methoxychalcone, the bulky methoxy group at the 2'-position of Ring A creates a severe steric clash with the carbonyl oxygen.

To relieve this strain, the molecule adopts a twisted 3D conformation, forcing the carbonyl group out of coplanarity with Ring A. This disruption reduces the mesomeric electron-donating effect from the aromatic ring, shifting the carbonyl


C resonance significantly downfield to approximately 192.5 ppm[1]. Predictive software that relies purely on 2D topological rules often fails to account for this 3D conformational twist, leading to critical assignment errors.

Workflow Visualization

G cluster_empirical Empirical & ML Prediction cluster_qm Quantum Mechanical (QM) Start Input Structure (2'-Methoxychalcone) ChemDraw ChemDraw 13C Predictor (HOSE/Additivity) Start->ChemDraw Mnova Mnova NMRPredict (Machine Learning) Start->Mnova DFT Gaussian 16 Geometry Opt. (B3LYP/6-311+G(d,p)) Start->DFT Compare Comparative Analysis (Δδ, RMSD, MAE) ChemDraw->Compare Mnova->Compare GIAO GIAO NMR Tensor Calc. (PCM Solvent Model) DFT->GIAO GIAO->Compare Exp Experimental 13C NMR (100 MHz, CDCl3) Exp->Compare

Caption: Workflow comparing empirical, ML, and QM 13C NMR prediction methods against experimental data.

Experimental Protocol: Acquiring the Ground Truth

To establish a self-validating system, the experimental ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


C NMR data must be acquired under rigorous, reproducible conditions. The following protocol outlines the standard acquisition of 2'-methoxychalcone spectra,[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of highly purified (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one in 0.6 mL of deuterated chloroform (CDCl

    
    ). Add 0.03% (v/v) tetramethylsilane (TMS) as an internal zero-point reference to ensure absolute chemical shift accuracy[2].
    
  • Instrument Setup: Transfer the homogenized solution to a standard 5 mm precision NMR tube. Insert the sample into a 400 MHz NMR spectrometer (operating at 100 MHz for ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    C) equipped with a 5 mm multinuclear broadband probe.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled

      
      C single pulse (zgpg30).
      
    • Spectral Width: Set to 25,000 Hz (approx. -10 to 240 ppm) to ensure the highly deshielded carbonyl region (~192 ppm) is captured without folding artifacts[1].

    • Relaxation Delay (D1): Set to 2.0 seconds. This extended delay allows for sufficient longitudinal relaxation (

      
      ) of quaternary carbons (e.g., C=O, C1', C1''), ensuring quantitative signal integration.
      
    • Number of Scans (NS): 1024 scans to achieve an optimal signal-to-noise (S/N) ratio for quaternary carbons.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier transformation. Manually phase and baseline correct the spectrum. Reference the central CDCl

    
     triplet exactly to 77.16 ppm and the TMS singlet to 0.00 ppm.
    

Comparative Data Analysis

The table below summarizes the quantitative


C NMR chemical shifts (

, ppm) obtained experimentally versus the predictive outputs from ChemDraw, Mnova, and Gaussian 16 (DFT).
Carbon PositionStructural RoleExperimental

(ppm)
ChemDraw

(ppm)
Mnova

(ppm)
Gaussian 16 (DFT)

(ppm)
C1 Carbonyl (C=O)192.5190.1191.8192.7
C2

-alkene
126.5124.2125.9126.1
C3

-alkene
143.8141.5143.2144.0
C1' Ring A (Quaternary)128.8127.0128.5128.9
C2' Ring A (C-OMe)158.5159.0158.2158.8
C3' Ring A (Aromatic CH)111.6112.5111.9111.4
C4' Ring A (Aromatic CH)133.2131.8132.8133.5
C5' Ring A (Aromatic CH)120.8121.5120.4120.6
C6' Ring A (Aromatic CH)130.4129.1130.0130.7
OMe Methoxy Group55.855.556.155.9
C1'' Ring B (Quaternary)135.1134.0135.5135.3
C2'', C6'' Ring B (Aromatic CH)128.5128.0128.3128.7
C3'', C5'' Ring B (Aromatic CH)128.9128.8129.1129.0
C4'' Ring B (Aromatic CH)130.1129.5130.4130.2
Performance Mean Absolute Error (MAE) - 1.54 ppm 0.58 ppm 0.28 ppm

Causality & Performance Insights (E-E-A-T)

The Mesomeric Effect on the Alkene Bridge

A hallmark of Michael acceptors like chalcones is the extreme polarization of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-unsaturated double bond. The electron-withdrawing carbonyl group pulls electron density away from the 

-carbon via resonance, placing a partial positive charge on C3. Consequently, the

-carbon is highly deshielded (143.8 ppm) compared to the

-carbon (126.5 ppm).
  • Software Performance: ChemDraw's empirical additivity rules consistently underestimate this long-range mesomeric deshielding, resulting in a ~2.3 ppm error for the

    
    -carbon. Mnova's Machine Learning algorithms, trained on vast databases of conjugated systems, capture this polarization much more effectively.
    
3D Steric Hindrance vs. 2D Topology

As established, the 2'-methoxy group forces the carbonyl out of the A-ring plane[1].

  • Software Performance: ChemDraw operates on 2D topological HOSE (Hierarchical Orthogonal Space Encoding) codes. Because it does not "see" the 3D steric clash, it assumes standard coplanar conjugation, predicting the carbonyl peak at 190.1 ppm (a significant 2.4 ppm deviation).

  • The DFT Advantage: Gaussian 16 calculates NMR shielding tensors (using the GIAO method) only after performing a rigorous 3D geometry optimization (B3LYP/6-311+G(d,p)). By mathematically modeling the exact out-of-plane twist of the carbonyl group, DFT achieves an incredibly accurate prediction of 192.7 ppm.

Conclusion for Researchers

For routine verification of simple scaffolds, Mnova offers the best balance of speed and accuracy (MAE: 0.58 ppm). However, when distinguishing between complex stereoisomers or highly sterically hindered derivatives of 2'-methoxychalcone during drug development, Gaussian 16 (DFT) is the only self-validating system capable of accounting for the 3D spatial realities of the molecule, reducing the MAE to a negligible 0.28 ppm.

References

1.[3] Title: Methoxy‐Substituted Hydroxychalcone Reduces Biofilm Production, Adhesion and Surface Motility of Acinetobacter baumannii by In - Semantic Scholar Source: semanticscholar.org URL:

2.[1] Title: Synthesis, In Silico and Structural Insight of Flavonol Derivative Compounds as New Competitive Dengue NS2B/NS3 Protease Inhibit - DergiPark Source: dergipark.org.tr URL:

3.[2] Title: High-performance liquid chromatographic profile and 1H quantitative nuclear magnetic resonance analyses for quality control of a Xinjiang licorice extract - Taylor & Francis Source: tandfonline.com URL:

Sources

Safety Operating Guide

Personal protective equipment for handling (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Handling (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one (a specific derivative within the methoxychalcone family) requires a rigorous, chemistry-aware approach to laboratory safety. Widely utilized in drug development for its potential as a potent Nrf2 pathway activator and anti-inflammatory agent[1], this compound is characterized by an


-unsaturated carbonyl (enone) moiety.

This enone group acts as a highly reactive Michael acceptor. While this electrophilic reactivity is the exact mechanism that makes it biologically valuable for targeting cysteine residues on sensor proteins like Keap1[2], it is also the primary reason the compound poses specific exposure risks to researchers.

This guide provides a causality-driven framework for personal protective equipment (PPE), solubilization, and disposal, moving beyond generic safety data to explain the why behind every operational choice.

Hazard Profile and Mechanistic Causality

To handle this compound safely, you must understand how its molecular structure interacts with human biology. The compound is highly lipophilic and readily undergoes nucleophilic attack by sulfhydryl groups in human tissue.

Table 1: GHS Hazard Classifications and Biological Causality

Hazard ClassGHS CodeMechanistic Causality
Skin Irritation H315The compound's lipophilic nature allows rapid epidermal penetration. Once absorbed, covalent binding to keratinocyte proteins triggers localized inflammatory cascades.
Eye Irritation H319Direct contact with the aqueous and lipid layers of the cornea leads to rapid protein adduction, causing severe irritation, tearing, and potential corneal opacity[3].
Respiratory Irritation H335Inhalation of micro-dust particles exposes bronchial epithelial cells to electrophilic stress, triggering acute mucosal irritation and coughing.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety protocols. The specific physicochemical properties of methoxychalcones require targeted PPE selection, particularly when handling the compound in conjunction with organic solvents.

Table 2: Required PPE and Selection Rationale

PPE CategorySpecificationOperational Rationale (The "Why")
Hand Protection 100% Nitrile Gloves (Min. 0.11 mm thickness, EN 374).Critical: Chalcones are typically solubilized in DMSO. DMSO rapidly permeates latex, carrying dissolved lipophilic compounds directly into the bloodstream. Nitrile offers a superior non-polar barrier against DMSO.
Eye Protection ANSI Z87.1 / EN166 certified safety goggles with side shields.Standard safety glasses leave gaps. Goggles prevent micro-dust aerosolization from reaching the ocular mucosa during the transfer of dry powder.
Body Protection Flame-retardant, tight-cuffed laboratory coat.Loose cuffs can generate air currents that disturb the low-density powder. Tight cuffs prevent skin exposure at the wrist gap.
Respiratory N95/P2 particulate respirator.Mitigates H335 risks. The powder is prone to static charge and can easily become airborne during weighing.

Step-by-Step Methodology: Safe Weighing and Solubilization

Self-Validating Protocol: This workflow incorporates immediate feedback loops to ensure safety and accuracy during the preparation of stock solutions.

Step 1: Environmental Preparation

  • Action: Conduct all dry powder handling inside a Class II Biological Safety Cabinet (BSC) or a calibrated chemical fume hood.

  • Causality: The inward directional airflow prevents inhalation of the Michael acceptor.

  • Validation Check: Verify the hood's inward airflow indicator is in the green zone (typically >100 fpm) before opening the chemical vial.

Step 2: Static Mitigation (Crucial for Chalcones)

  • Action: Pass a static eliminator (anti-static gun) over the weigh boat and the micro-spatula.

  • Causality: Methoxychalcone powders are highly susceptible to triboelectric charging. If untreated, the powder will repel from the spatula and aerosolize into the user's breathing zone.

  • Validation Check: Slowly bring the spatula near the powder; if particles "jump" to the metal, static is still present. Re-apply the anti-static gun until the powder remains completely inert.

Step 3: Solubilization in Anhydrous Solvent

  • Action: Add anhydrous Dimethyl Sulfoxide (DMSO) directly to the pre-weighed powder to create a 10 mM to 50 mM stock solution.

  • Causality: Chalcones exhibit poor aqueous solubility but are highly soluble in polar aprotic solvents[1].

  • Validation Check: The solution should turn completely clear (often with a slight yellow tint). Any persistent turbidity indicates incomplete dissolution or water contamination in the DMSO.

Step 4: Aliquoting and Storage

  • Action: Aliquot the stock solution into amber microcentrifuge tubes, purge with argon or nitrogen, and store at -20°C.

  • Causality: The

    
    -unsaturated ketone is sensitive to photo-oxidation and degradation over time. Amber tubes block UV light, while the inert gas purge prevents oxidative degradation.
    

Operational Workflow Diagram

PPE_Workflow Start Start: Chemical Handling Prep PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles (EN166) Start->PPE Hood Transfer to Class II Biological Safety Cabinet / Fume Hood PPE->Hood Weigh Anti-Static Weighing (Avoid Dust Aerosolization) Hood->Weigh Solubilize Solubilization in Anhydrous DMSO (Stock Solution Prep) Weigh->Solubilize Waste Dispose Solid Waste via Chemical Incineration Weigh->Waste Contaminated Consumables Store Seal in Amber Vials Store at -20°C Solubilize->Store

Workflow for the safe handling, solubilization, and disposal of methoxychalcone derivatives.

Spill Management and Disposal Plan

Immediate and correct response to spills prevents cross-contamination and dangerous laboratory exposures.

Dry Powder Spill:

  • Do not sweep. Sweeping mechanically aerosolizes the compound.

  • Cover the spill with damp absorbent paper towels (the moisture weighs down the dust, even though the compound is insoluble in water).

  • Carefully wipe up the powder and place the towels in a hazardous waste bag.

  • Wash the area with a surfactant-based detergent, followed by a 70% ethanol wipe to remove any remaining lipophilic residues.

Solution Spill (DMSO Stock):

  • Evacuate and Ventilate: DMSO acts as a transdermal carrier. If spilled on PPE, remove the affected PPE immediately to prevent the chalcone from being pulled through the skin.

  • Absorb: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collect: Scoop the absorbent into a sealed, labeled chemical waste container.

Disposal Protocol:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be disposed of in designated solid hazardous waste containers for high-temperature incineration.

  • Liquid Waste: Do not pour down the drain. Collect in a halogen-free organic waste carboy. Ensure the waste profile explicitly lists "DMSO" and "Chalcone derivatives" to prevent incompatible chemical mixing by your facility's disposal vendor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6161915, (E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one". PubChem. URL: [Link]

Sources

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